Product packaging for Dehydrodiisoeugenol(Cat. No.:CAS No. 2680-81-1)

Dehydrodiisoeugenol

Cat. No.: B190919
CAS No.: 2680-81-1
M. Wt: 326.4 g/mol
InChI Key: ITDOFWOJEDZPCF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrodiisoeugenol has been reported in Myristica fragrans with data available.
an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O4 B190919 Dehydrodiisoeugenol CAS No. 2680-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOFWOJEDZPCF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680-81-1
Record name Dehydrodiisoeugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathway of Dehydrodiisoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrodiisoeugenol (DHIE) is a bioactive neolignan found in various plant species, including nutmeg (Myristica fragrans). As a benzofuran-type neolignan, it is formed through the oxidative coupling of two isoeugenol units. This document provides an in-depth technical overview of its biosynthetic pathway, encompassing the generation of its precursor molecule via the phenylpropanoid pathway and the subsequent enzymatic dimerization.

Upstream Biosynthesis: The Phenylpropanoid Pathway to Isoeugenol

The journey to this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of critical compounds, including monolignols and flavonoids.[1][2] The direct precursor to DHIE, isoeugenol, is a product of this pathway.[3]

The key steps leading to the formation of isoeugenol are as follows:

  • Deamination of L-Phenylalanine : The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2][4]

  • Hydroxylation : Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[4]

  • Thioesterification : 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This step is crucial for subsequent reduction reactions.[4][5]

  • Sequential Reductions and Modifications : A series of enzymatic reactions, including hydroxylations, methylations, and reductions, convert p-coumaroyl-CoA into coniferyl alcohol. This part of the pathway involves several enzymes such as C3'H (p-coumaroyl shikimate 3'-hydroxylase), CCoAOMT (caffeoyl-CoA O-methyltransferase), CCR (cinnamoyl-CoA reductase), and CAD (cinnamyl alcohol dehydrogenase).

  • Formation of Isoeugenol : The final step involves the conversion of a coniferyl alcohol ester, such as coniferyl acetate, into isoeugenol. This reaction is catalyzed by enzymes like Isoeugenol Synthase (IGS) , which utilizes NADPH as a reductant.[3]

Phenylpropanoid_Pathway cluster_main Phenylpropanoid Pathway to Isoeugenol Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin  PAL Cou p-Coumaric Acid Cin->Cou  C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA  4CL ConfAlc Coniferyl Alcohol CouCoA->ConfAlc  Multiple Steps  (CCR, CAD, etc.) ConfAc Coniferyl Acetate ConfAlc->ConfAc Iso Isoeugenol ConfAc->Iso  IGS (NADPH)

Figure 1: Phenylpropanoid pathway leading to the synthesis of Isoeugenol.

Core Biosynthesis: Oxidative Dimerization of Isoeugenol

The defining step in the formation of this compound is the oxidative coupling of two isoeugenol molecules. This reaction is a radical-mediated process catalyzed by oxidative enzymes, primarily peroxidases and laccases.[6][7]

The mechanism proceeds as follows:

  • Radical Formation : An oxidative enzyme, such as Horseradish Peroxidase (HRP) or a laccase, abstracts a single electron from the phenolic hydroxyl group of two separate isoeugenol molecules.[6][8] This generates two highly reactive phenoxy radicals.

  • Radical Coupling : These radicals then couple to form a dimeric intermediate. The coupling typically occurs between the C8 position of one radical and the C5 position of the other, alongside a C-O bond formation, leading to the characteristic benzofuran structure of this compound.

This biocatalytic process is an environmentally favorable method for DHIE synthesis, as it operates under mild conditions and avoids the use of metal catalysts.[6][7]

Oxidative_Coupling cluster_coupling Oxidative Dimerization to this compound IE1 Isoeugenol Enzyme Peroxidase / Laccase (+ H₂O₂ or O₂) IE1->Enzyme IE2 Isoeugenol IE2->Enzyme Rad1 Isoeugenol Phenoxy Radical Enzyme->Rad1 e⁻ abstraction Rad2 Isoeugenol Phenoxy Radical Enzyme->Rad2 e⁻ abstraction DHIE This compound Rad1->DHIE Radical Coupling Rad2->DHIE

Figure 2: Enzymatic oxidative coupling of Isoeugenol to form this compound.

Data Presentation: Synthesis Yields

The synthesis of DHIE from isoeugenol has been achieved through both classical chemical methods and biocatalysis. The yields vary significantly depending on the catalyst and reaction conditions.

Table 1: Biocatalytic Synthesis of this compound

Enzyme/System Source Conditions Yield (%) Reference
Horseradish Peroxidase (HRP) Armoracia rusticana Methanol-buffer, pH 6, 25 h 22% [7]
Horseradish Peroxidase (HRP) Armoracia rusticana 10% Methanol, pH 3 ~40% (highest yield) [7]
Horseradish Peroxidase (HRP) Armoracia rusticana H₂O₂ 99% [7]
Peroxidase Cocos nucifera (Coconut Water) H₂O₂ 55-60% (yields (-)-DHIE) [7]

| Laccase | Rhus vernicifera | - | 41% |[6] |

Table 2: Classical Chemical Synthesis of this compound

Catalyst Mol-Ratio Solvent Conditions Yield (%) Reference
Ferric Chloride (FeCl₃) - Ethanol-water - 30% [7]
Silver(I) Oxide (Ag₂O) - Toluene/Acetone Room Temp. 40% [7]
Cerium Ammonium Nitrate (CAN) 1.5 mol Tetrahydrofuran 0.5 h 81% [7]

| Iodobenzene Diacetate (IDA) | - | Dichloromethane | Room Temp. | 35% |[7] |

Experimental Protocols

Protocol for HRP-Catalyzed Synthesis of this compound

This protocol is a representative method for the enzymatic synthesis of DHIE using Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂).

Materials:

  • Isoeugenol (substrate)

  • Horseradish Peroxidase (HRP), Type VI, lyophilized powder

  • Hydrogen peroxide (H₂O₂), 30% (w/w) solution

  • Methanol (co-solvent)

  • Citrate-phosphate buffer (e.g., 0.1 M, pH 3.0)

  • Ethyl acetate (for extraction)

  • Sodium sulfite (to quench reaction)

  • Anhydrous sodium sulfate (for drying)

  • Deionized water

Procedure:

  • Substrate Preparation : Prepare a solution of isoeugenol in a mixture of methanol and citrate-phosphate buffer. A typical concentration is 10-50 mM isoeugenol in a 10:90 (v/v) methanol:buffer solution.

  • Enzyme Addition : Add HRP to the substrate solution to a final concentration of approximately 1 g/L and stir gently to dissolve.

  • Initiation of Reaction : Start the reaction by the dropwise addition of H₂O₂ (e.g., 0.66 M) to the stirring solution at a controlled rate. The reaction is typically carried out at room temperature (25 °C).

  • Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 15-60 minutes.

  • Quenching : Terminate the reaction by adding a saturated aqueous solution of sodium sulfite to consume any remaining H₂O₂.

  • Extraction : Extract the product from the aqueous phase using an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration : Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis : Purify the resulting crude product using column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate pure this compound. Confirm the structure and purity using NMR spectroscopy and Mass Spectrometry.

Experimental_Workflow cluster_workflow Experimental Workflow for DHIE Synthesis A 1. Prepare Substrate Solution (Isoeugenol in Methanol/Buffer) B 2. Add HRP Enzyme A->B C 3. Initiate Reaction with H₂O₂ B->C D 4. Monitor Reaction (TLC / HPLC) C->D E 5. Quench Reaction (Sodium Sulfite) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify Product (Column Chromatography) G->H I 9. Analyze Product (NMR, MS) H->I

Figure 3: General experimental workflow for the biocatalytic synthesis of DHIE.

References

Dehydrodiisoeugenol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DHIE), a neolignan of significant interest, has garnered attention within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of DHIE and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species, with its presence documented in over 17 different plants.[1][2] It was first isolated from the bark of Myristica fragrans (nutmeg).[1][2] The concentration of DHIE in these natural sources can vary depending on the plant part, geographical location, and harvesting time. Key plant families known to contain DHIE include Aristolochiaceae, Lauraceae, and Myristicaceae.

A summary of notable plant sources and the reported concentrations of this compound is presented in Table 1.

Table 1: Natural Sources of this compound and Reported Concentrations

Plant SpeciesFamilyPlant PartConcentration (mg/g of plant material)Reference(s)
Myristica fragrans Houtt.MyristicaceaeSeed (Nutmeg)46.62 (in ethanol extract)[3]
Aristolochia taliscanaAristolochiaceaeRootsNot specified[1]
Nectandra grandifloraLauraceaeLeavesNot specified[4]
Lippia multifloraVerbenaceaeAerial PartsNot specified[1]
Licaria arituLauraceaeWoodNot specified[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic technique is critical for achieving high purity and yield.

General Experimental Workflow for Isolation

The general workflow for the isolation of this compound from plant material is depicted in the following diagram.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Soxhlet or Maceration) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partition Liquid-Liquid Partition (Optional) Crude_Extract->Partition Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Direct Chromatography Partition->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification DHIE Pure this compound Purification->DHIE

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocol: Isolation from Myristica fragrans (Nutmeg)

The following protocol is based on the methodology described by Hou et al. (2012) for the isolation of this compound from the seeds of Myristica fragrans.[5]

1. Plant Material and Extraction:

  • Two kilograms of powdered nutmeg seeds are subjected to successive extraction in a Soxhlet apparatus.

  • The extraction is performed sequentially with the following solvents for 20 hours each:

    • Petroleum ether

    • Ethyl acetate

    • Acetone

    • Ethanol

  • The solvents from each extraction step are removed under vacuum to yield the respective crude extracts. The ethyl acetate extract is typically the richest in this compound.[5]

2. Chromatographic Separation:

  • The ethyl acetate extract is subjected to column chromatography on a silica gel column.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualized under UV light or with a suitable staining reagent.

3. Purification:

  • Fractions containing this compound, as identified by TLC comparison with a standard, are combined and concentrated.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Table 2: Yield of Extracts from Myristica fragrans

ExtractYield (g) from 2 kg of Nutmeg Powder
Petroleum Ether1082
Ethyl Acetate50
Acetone14
Ethanol62
Data from Hou et al. (2012)[5]

Biological Signaling Pathway Inhibition

This compound has been shown to inhibit the proliferation and migration of human pulmonary artery smooth muscle cells (PASMCs) induced by platelet-derived growth factor-BB (PDGF-BB).[1][6] This inhibitory effect is mediated through the downregulation of the mTOR/HIF1-α/HK2 signaling pathway.[1][6]

The proposed mechanism involves the inhibition of the mammalian target of rapamycin (mTOR), which in turn downregulates the hypoxia-inducible factor 1-alpha (HIF1-α). HIF1-α is a transcription factor that upregulates the expression of hexokinase 2 (HK2), a key enzyme in glycolysis. By inhibiting this pathway, this compound can modulate cellular metabolism and proliferation.

Signaling_Pathway cluster_cell Pulmonary Artery Smooth Muscle Cell PDGF_BB PDGF-BB PDGFR PDGF Receptor PDGF_BB->PDGFR mTOR mTOR PDGFR->mTOR Activates HIF1a HIF1-α mTOR->HIF1a Upregulates HK2 Hexokinase 2 (HK2) HIF1a->HK2 Induces Transcription Proliferation Cell Proliferation & Migration HK2->Proliferation Promotes DHIE This compound DHIE->mTOR Inhibits

Inhibition of the mTOR/HIF1-α/HK2 signaling pathway by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation, with a specific protocol for its extraction from Myristica fragrans. The quantitative data on extract yields and the elucidation of the inhibitory mechanism of DHIE on the mTOR/HIF1-α/HK2 signaling pathway offer valuable insights for researchers. The provided workflows and diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting. Further research is warranted to explore other natural sources and to optimize isolation protocols to improve the yield and purity of this promising bioactive compound.

References

Physical and chemical properties of licarin A.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licarin A is a naturally occurring dihydrobenzofuran neolignan first identified in the 1970s.[1] Isolated from various plant species, notably from the aril and seeds of Myristica fragrans (nutmeg), it has attracted significant scientific interest due to its diverse pharmacological activities.[2][3] This document provides an in-depth overview of the physical and chemical properties of Licarin A, detailed experimental protocols for its isolation, synthesis, and analysis, and a review of its known mechanisms of action, including its modulation of key signaling pathways. All quantitative data is presented in structured tables, and critical workflows and pathways are visualized using diagrams to facilitate comprehension and further research.

Physicochemical Properties

Licarin A is a lipophilic molecule, a characteristic that dictates its solubility and influences its biological activity.[2] It typically presents as a white to off-white solid or powder.[4] While several sources characterize it as a solid, a definitive melting point is not consistently reported in the literature.[2][5]

Table 1: Physical and Chemical Data for Licarin A
PropertyValueSource(s)
IUPAC Name 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol[6]
Molecular Formula C₂₀H₂₂O₄[6]
Molecular Weight 326.39 g/mol [4]
CAS Number 23518-30-1 (Racemic); 51020-86-1 ((-)-Licarin A)[5][6]
Appearance White to off-white solid/powder[2][4]
Boiling Point 452.0 ± 45.0 °C (Predicted)[4]
Density 1.16 - 1.2 g/cm³ (Predicted)[4]
LogP (Octanol/Water) 4.4[6]
pKa 9.80 ± 0.35 (Predicted)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water[3][4]
Table 2: Spectroscopic Data for Licarin A
Proton (¹H NMR) Chemical Shifts (CDCl₃)Carbon (¹³C NMR) Chemical Shifts (CDCl₃)
Position δ (ppm)
H-25.06
H-33.51
H-5'6.91
H-6'6.87
H-1''6.12
H-2''6.05
Me-31.05
Me-3''1.88
OMe-3'3.91
OMe-73.89
OH-4'5.65
Note: NMR data is representative and compiled from literature sources. Actual shifts may vary based on solvent and experimental conditions.[2]

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and analysis of Licarin A.

Isolation from Myristica fragrans

Licarin A can be efficiently isolated from the arils (mace) or seeds of Myristica fragrans. The general procedure involves solvent extraction followed by chromatographic purification.[2]

Objective: To isolate pure Licarin A from plant material.

Materials:

  • Dried and powdered Myristica fragrans arils

  • Ethyl acetate (EA)

  • n-hexane

  • Dichloromethane (CH₂Cl₂)

  • Silica gel (230–400 mesh) for column chromatography

  • Thin-Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Extraction: Macerate the powdered plant material (e.g., 1.2 kg) with ethyl acetate at room temperature. Filter and concentrate the extract under reduced pressure using a rotary evaporator to yield a crude extract.[2]

  • Fractionation: The crude EA extract is subjected to silica gel column chromatography.

  • Column Chromatography:

    • Pack a chromatography column with silica gel slurried in n-hexane.

    • Load the crude extract onto the column.

    • Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity with dichloromethane (e.g., from 100:0 to 5:95 n-hexane:CH₂Cl₂).[2]

  • Fraction Collection & Analysis: Collect fractions and monitor the separation using TLC. Pool fractions containing the compound of interest based on their TLC profiles.

  • Final Purification: The combined fractions containing Licarin A are concentrated. The resulting solid can be further purified by recrystallization if necessary to yield a pure white solid.[2]

  • Identification: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

G plant Dried, Powdered Myristica fragrans extraction Maceration with Ethyl Acetate plant->extraction crude_extract Crude Extract extraction->crude_extract column Silica Gel Column Chromatography crude_extract->column fractions Collect & Pool Fractions (TLC Analysis) column->fractions pure_compound Pure Licarin A (White Solid) fractions->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation and purification of Licarin A.
Synthesis via Oxidative Coupling

Licarin A can be synthesized from the precursor isoeugenol through a biomimetic oxidative coupling reaction, often catalyzed by a peroxidase enzyme.[5]

Objective: To synthesize Licarin A from isoeugenol.

Materials:

  • Isoeugenol

  • Crude peroxidase enzyme (e.g., from Brassica juncea) or other suitable catalyst

  • Phosphate buffer (pH 6-7)

  • 5% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve isoeugenol (65 mmol) in a beaker containing crude peroxidase in phosphate buffer (200 mL).[5]

  • Initiation: Add 5% H₂O₂ (30 mL) to the mixture while stirring vigorously at room temperature.

  • Reaction Time: Continue stirring for approximately 15 minutes.[5]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude brown oil.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate gradient) to obtain pure Licarin A.[5]

  • Confirmation: Verify the structure of the synthesized compound using GC-MS and NMR analysis.[5]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the equilibrium solubility of Licarin A in a specific solvent.

Materials:

  • Licarin A (solid, >98% purity)

  • Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Preparation: Add an excess amount of solid Licarin A to a vial containing a known volume of the selected solvent. This ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of Licarin A using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of Licarin A in that solvent at the specified temperature.

G start Add Excess Licarin A to Solvent shake Equilibrate on Shaker (e.g., 24-48h at 25°C) start->shake centrifuge Centrifuge to Separate Phases shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter quantify Quantify by HPLC filter->quantify result Determine Equilibrium Solubility quantify->result

Caption: Workflow for the Shake-Flask Solubility Assay.

Mechanism of Action & Signaling Pathways

Licarin A exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation. Its anti-inflammatory properties are well-documented. For instance, Licarin A has been shown to significantly reduce the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin D2 (PGD2).[3]

One of the primary mechanisms underlying this effect is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . In response to inflammatory stimuli, the p38 MAPK pathway is activated, leading to the downstream activation of transcription factors that regulate the expression of inflammatory genes. Licarin A has been observed to decrease the phosphorylation of p38 MAPK, thereby dampening this inflammatory cascade.[3] It is also reported to inhibit Protein Kinase C (PKC) isoforms α/βII, which can act upstream of p38 MAPK.[3]

G cluster_0 stimuli Inflammatory Stimuli (e.g., DNP-HSA) pkc PKCα/βII stimuli->pkc Activates p38 p38 MAPK pkc->p38 Activates transcription Transcription Factors (e.g., NF-κB) p38->transcription Phosphorylates cytokines Pro-inflammatory Gene Expression (TNF-α, COX-2) transcription->cytokines Induces licarin Licarin A licarin->pkc Inhibits licarin->p38 Inhibits

References

Dehydrodiisoeugenol: A Technical Deep-Dive into its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrodiisoeugenol (DHIE), also known as Licarin A, is a naturally occurring neolignan found in a variety of plant species, including Myristica fragrans (nutmeg).[1][2][3] First isolated in 1973, this compound has garnered significant scientific interest due to its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Central to many of these therapeutic potentials is its function as a potent antioxidant. This technical guide provides an in-depth analysis of the core mechanisms underlying the antioxidant activity of this compound, presenting quantitative data, detailed experimental protocols, and visual pathways to support further research and development.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is multifaceted, involving both direct interaction with reactive species and modulation of cellular antioxidant systems.

Direct Radical Scavenging

The primary direct mechanism of antioxidant activity for DHIE is free radical scavenging, which is largely attributed to its chemical structure.

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group at the C(4) position is critical to DHIE's antioxidant function.[1][4] This group can donate a hydrogen atom to unstable free radicals (like hydroxyl or peroxyl radicals), neutralizing them and terminating damaging radical chain reactions. The resulting phenoxyl radical on the DHIE molecule is stabilized through resonance, making it relatively non-reactive and preventing the propagation of oxidative damage.

  • Reaction with Stable Radicals: In vitro studies demonstrate that isoeugenol, the precursor to DHIE, reacts with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to form dimeric products, including this compound itself.[5] While this highlights the role of dimerization in radical quenching, studies also suggest that the kinetic behavior of DHIE in scavenging DPPH is slow, and its direct contribution may be less significant than that of its precursor, isoeugenol.[5]

Indirect and Cellular Mechanisms

Beyond direct scavenging, DHIE exerts significant antioxidant effects by influencing endogenous cellular pathways.

  • Preservation of Antioxidant Enzymes: DHIE has been shown to preserve the activities of key antioxidant enzymes, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase, particularly in neuronal cells under glutamate-induced oxidative stress.[1] This action enhances the cell's intrinsic ability to manage and neutralize reactive oxygen species (ROS).

  • Anti-inflammatory Pathway Modulation: Chronic inflammation is a major source of oxidative stress. This compound acts as a potent anti-inflammatory agent by inhibiting the lipopolysaccharide (LPS)-stimulated activation of Nuclear Factor-kappa B (NF-κB).[6][7] This inhibition, in turn, suppresses the expression of downstream pro-inflammatory and pro-oxidant enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of ROS and nitric oxide (NO).[1][4][6][8]

Quantitative Data on Antioxidant Activity

The antioxidant potential of this compound has been quantified using various standard assays. The following tables summarize the reported findings for easy comparison.

Table 1: Radical Scavenging Activity of this compound

AssayReported IC50 Value or % ScavengingReference
DPPH Radical IC50: 0.075 mM[1][4]
IC50: 1.312 mM[1][4]
IC50: 5.320 mM[1][4]
IC50: 66.02 µg/mL[1][4]
Note: Some studies report weak or no DPPH scavenging activity.[4]
ABTS Radical IC50: 8.43 µg/mL[1][4]
IC50: 12.3 µM[1][4]
~60% scavenging activity[1][4]
Hydroxyl Radical Relatively high scavenging activity[1][4]
Superoxide Radical No effect observed[1][4]

Table 2: Effect of this compound on Cellular Antioxidant Systems

Cellular TargetObserved EffectReference
Superoxide Dismutase (SOD) Preserves enzymatic activity[1]
Glutathione Peroxidase (GPx) Preserves enzymatic activity[1]
Glutathione Reductase (GR) Preserves enzymatic activity[1]
Nitric Oxide (NO) Production Inhibits production[1][4]
NF-κB Pathway Inhibits activation[6][7]
COX-2 Expression Inhibits expression[6][7][8]

Visualized Mechanisms and Workflows

G DHIE This compound (with Phenolic -OH) DHIE_Radical Stabilized DHIE Radical (Resonance Stabilized) DHIE->DHIE_Radical H_atom H• DHIE->H_atom Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H_atom->Radical Hydrogen Atom Donation

G DHIE This compound NFkB NFkB DHIE->NFkB Inhibits

G cluster_dpph DPPH Assay cluster_abts ABTS Assay start Prepare DHIE Solutions (Multiple Concentrations) dpph1 Mix with DPPH• Radical Solution start->dpph1 abts1 Mix with ABTS•+ Radical Solution start->abts1 dpph2 Incubate in Dark (Room Temp) dpph1->dpph2 dpph3 Measure Absorbance (~517 nm) dpph2->dpph3 calc Calculate % Inhibition vs. Control dpph3->calc abts2 Incubate (Room Temp) abts1->abts2 abts3 Measure Absorbance (~734 nm) abts2->abts3 abts3->calc end Determine IC50 Value calc->end

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antioxidant studies. Below are standardized protocols for the key assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9] The reduction of DPPH is accompanied by a color change from violet to pale yellow, which is measured spectrophotometrically.

  • Reagents & Materials:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • This compound stock solution, serially diluted to various concentrations.

    • Methanol (or appropriate solvent).

    • Positive control (e.g., Ascorbic acid, Trolox).

    • 96-well microplate or cuvettes.

    • Spectrophotometer.

  • Procedure:

    • Prepare a fresh DPPH working solution in methanol.

    • In a 96-well plate, add a defined volume of DHIE solution at each concentration to separate wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • For the control, mix the solvent (without DHIE) with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

  • Calculation:

    • Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100[10]

    • The IC50 value (the concentration of DHIE required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of DHIE.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+).[11] The antioxidant reduces the blue-green ABTS•+, causing decolorization, which is quantified by the decrease in absorbance.[12]

  • Reagents & Materials:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • This compound stock solution and serial dilutions.

    • Ethanol or phosphate-buffered saline (PBS) for dilution.

    • Positive control (e.g., Trolox).

    • Spectrophotometer.

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11][13]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • Add a small volume of the DHIE solution (at various concentrations) to a larger volume of the diluted ABTS•+ solution.

    • Incubate for a defined period (e.g., 6 minutes) at room temperature.[11]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100[10][11]

    • The IC50 value is calculated from the dose-response curve.

Lipid Peroxidation Inhibition Assay (TBARS Method)
  • Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored chromogen, quantifiable via spectrophotometry. The method described for isoeugenol can be adapted.[14]

  • Reagents & Materials:

    • Biological sample (e.g., rat brain homogenate).

    • Peroxidation inducer (e.g., ferrous sulfate (FeSO4)).

    • This compound solutions.

    • Trichloroacetic acid (TCA) solution.

    • Thiobarbituric acid (TBA) solution.

    • Water bath.

    • Spectrophotometer.

  • Procedure:

    • Prepare a tissue homogenate in a suitable buffer.

    • Incubate the homogenate with different concentrations of DHIE and the peroxidation inducer (e.g., FeSO4) at 37°C for a set time.

    • Stop the reaction by adding a TCA solution.

    • Centrifuge the mixture and collect the supernatant.

    • Add TBA solution to the supernatant and heat in a boiling water bath for approximately 30-60 minutes to allow for color development.

    • Cool the samples and measure the absorbance at ~532 nm.

  • Calculation:

    • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the DHIE-treated samples to the absorbance of the untreated (induced) control.

Conclusion and Future Directions

This compound exhibits its antioxidant properties through a robust combination of direct and indirect mechanisms. Its primary mode of action involves direct radical scavenging via hydrogen atom donation from its phenolic hydroxyl group.[1][4] Concurrently, it exerts powerful indirect antioxidant effects by preserving the activity of endogenous antioxidant enzymes and suppressing pro-inflammatory and pro-oxidant cellular pathways, notably through the inhibition of NF-κB.[1][6]

Quantitative data reveals that while DHIE is a potent scavenger of ABTS and hydroxyl radicals, its efficacy against the DPPH radical can be variable.[1][4] This highlights the importance of using a battery of assays to fully characterize the antioxidant profile of a compound. The ability of DHIE to modulate cellular systems suggests its potential as a therapeutic agent for conditions underpinned by chronic inflammation and oxidative stress. Further in vivo studies and pharmacokinetic profiling are essential to validate these promising preclinical findings and translate them into viable drug development programs.[1][2][3]

References

Dehydrodiisoeugenol: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DHIE), a neolignan found in various plant species, has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides an in-depth review of the current state of knowledge on the biological effects of DHIE, with a focus on its potential therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Core Biological Activities of this compound

This compound exhibits a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The following sections delve into the specifics of each of these biological actions, presenting quantitative data in a structured format for ease of comparison and providing insights into the underlying molecular mechanisms.

Anticancer Activity

DHIE has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest and the modulation of critical signaling pathways related to cancer cell survival and proliferation.

Table 1: Anticancer Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer54.32[1]
SW620Colorectal Cancer46.74[1]
A-549Lung Cancer2.0[1]
NCI-H23Non-small Cell Lung Cancer20.03
NCI-H520Non-small Cell Lung Cancer30.20
NCI-H460Non-small Cell Lung Cancer35.01
MCF7Breast Cancer1.6[1]
HCT-15Colorectal Cancer10.0[1]
CCRF-CEMLeukemia4.3 - 22.4 µg/mL[1]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound on human colorectal cancer cell lines (HCT 116 and SW620) and normal human colon epithelial cells (NCM460).[1]

  • Cell Seeding: Seed cells in the logarithmic growth phase into 96-well plates at a density of 1.5 × 10³ cells per well in 200 µL of complete medium. Allow the cells to adhere overnight.[1]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (ranging from 0.001 to 1000 µM) for 48 hours. A vehicle control (DMSO) is run in parallel.[1]

  • MTT Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2.5 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value, the concentration of DHIE that inhibits 50% of cell growth, using software such as GraphPad Prism.[1]

This compound's anticancer effects are partly attributed to its ability to induce endoplasmic reticulum (ER) stress, leading to autophagy.[1][2][3] This process is mediated through the activation of the PERK/eIF2α and IRE1α/XBP-1s/CHOP signaling pathways.[1][2][3]

ER_Stress_Autophagy_Pathway DHIE This compound ER_Stress ER Stress DHIE->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s XBP-1s IRE1a->XBP1s XBP1s->CHOP Autophagy Autophagy CHOP->Autophagy Cell_Growth_Inhibition Cell Growth Inhibition Autophagy->Cell_Growth_Inhibition

DHIE-induced ER stress and autophagy pathway in cancer cells.
Anti-inflammatory Activity

DHIE exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and prostaglandin D2 (PGD2).[4]

This protocol describes the methodology to assess the effect of this compound on lipopolysaccharide (LPS)-induced COX-2 expression in RAW 264.7 murine macrophage cells.[5][6]

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with desired concentrations of this compound for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 6-24 hours) to induce COX-2 expression.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for COX-2 and a loading control (e.g., β-actin).

  • Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative expression of COX-2.

The anti-inflammatory effects of DHIE are primarily mediated through the inhibition of the NF-κB signaling pathway.[4][5][7] DHIE prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation DHIE This compound DHIE->IKK Inhibition

Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity

DHIE possesses notable antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage. It demonstrates the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity of this compound

AssayIC50 / ActivityReference
DPPH radical scavenging0.075 - 5.320 mM
ABTS radical scavenging~60% scavenging activity, IC50 = 8.43 µg/mL
Hydroxyl radical scavengingHigh activity
Superoxide radical scavengingNo effect

This protocol details the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the free radical scavenging capacity of this compound.[8][9][10]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of DHIE required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity

DHIE has shown promising activity against a range of microorganisms, including bacteria and fungi. Its antimicrobial effects are particularly noted against Mycobacterium species.

Table 3: Antimicrobial Activity of this compound (MIC values)

MicroorganismMIC (µg/mL)Reference
Mycobacterium abscesses9.76
Mycobacterium fortuitum39.06
Mycobacterium massiliense39.06
Non-tuberculosis Mycobacterium strains3.12 - 6.25
Multidrug-resistant Mycobacterium strains3.12 - 25

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[11][12][13][14][15]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a natural compound with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, coupled with an increasing understanding of its mechanisms of action at the molecular level, position DHIE as a promising candidate for the development of new drugs. This technical guide provides a solid foundation of the existing research, offering valuable quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers in their future explorations of this multifaceted molecule. Further preclinical and clinical studies are essential to fully elucidate the therapeutic efficacy and safety of this compound.

References

An In-depth Technical Guide to the Identification and Characterization of Dehydrodiisoeugenol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodiisoeugenol (DHIE), a naturally occurring neolignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A thorough understanding of its metabolic fate is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the identification and characterization of this compound metabolites. It details the primary metabolic pathways, presents available quantitative data, outlines detailed experimental protocols for metabolite analysis, and explores the signaling pathways modulated by DHIE and its metabolites. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.

Introduction to this compound Metabolism

This compound (DHIE), also known as Licarin A, is a benzofuran-type neolignan found in various plant species, notably Myristica fragrans (nutmeg). Upon administration, DHIE undergoes metabolic transformation in the body, primarily through two major pathways: demethylation and ring-opening reactions [1][2]. These biotransformations result in the formation of various metabolites that are then excreted. The characterization of these metabolites is crucial for understanding the overall pharmacological and toxicological profile of DHIE.

Studies in rats have identified several metabolites, with two major ones designated as M1 and M2[1][2]. A comprehensive metabolic profiling study using ultra-performance liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) has identified a total of thirteen metabolites of DHIE in both in vivo and in vitro models, with seven of these being newly reported[3]. The primary routes of excretion for DHIE and its metabolites are through feces, with a smaller amount eliminated in the urine[1][2].

The metabolism of DHIE is partly mediated by cytochrome P450 (CYP) enzymes. In vitro screening with recombinant human CYPs has identified CYP1A1 as a primary enzyme involved in the formation of some of the initial metabolites[3].

Quantitative Data on this compound and its Metabolites

While comprehensive quantitative data for all identified metabolites of this compound remains an area of ongoing research, some key pharmacokinetic parameters for the parent compound and excretion data for its major metabolites have been reported.

Pharmacokinetic Parameters of this compound

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of DHIE.

ParameterValueSpeciesAdministrationReference
Tmax (Time to Maximum Concentration) ~8 minRatIntravenous[2]
t1/2α (Distribution Half-life) 26.8 ± 0.4 minRatIntravenous[2]
t1/2β (Elimination Half-life) 389.1 ± 76.3 minRatIntravenous[2]
Vc (Volume of Distribution in Central Compartment) 0.197 ± 0.003 mg/(µg/mL)RatIntravenous[2]
Excretion of this compound and its Metabolites

Studies analyzing the excretion of DHIE and its metabolites in rats have consistently shown that the fecal route is the primary pathway for elimination.

AnalyteMatrixRelative AmountAdministrationReference
DHIE and its metabolitesFecesHigherIntravenous & Intragastric[1][2]
DHIE and its metabolitesUrineLowerIntravenous & Intragastric[1][2]

Note: Specific quantitative values for the percentage of dose excreted as individual metabolites in feces and urine are not yet fully detailed in published literature.

Experimental Protocols for Metabolite Identification and Characterization

The identification and quantification of this compound metabolites necessitate robust analytical methodologies. The following sections provide detailed protocols based on commonly employed techniques.

Sample Preparation

Proper sample preparation is critical for accurate metabolite analysis and to minimize matrix effects.

3.1.1. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of rat plasma in a centrifuge tube, add 100 µL of an appropriate internal standard solution.

  • Add 50 µL of 0.1 M Na₂CO₃ solution to adjust the pH.

  • Add 1.5 mL of a suitable organic solvent (e.g., diisopropyl ether or ethyl acetate) for extraction.

  • Vortex the mixture vigorously for at least 30 minutes.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

3.1.2. Urine Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of a urine sample in a glass vial, add 150 µL of a 30% (w/w) NaCl solution and 50 µL of an internal standard solution.

  • Add 65 µL of a molten low-density solvent like menthol (preheated to 40°C) as the extraction solvent.

  • Vortex the mixture for 10 seconds and sonicate for 30 seconds to facilitate dispersion.

  • Centrifuge for 10 minutes at 2500 rpm to separate the phases.

  • Place the tube in an ice bath for 5 minutes to solidify the organic droplet.

  • Transfer the solidified organic phase to a new vial, allow it to melt, and inject it into the HPLC-UV system[4].

3.1.3. Feces Sample Preparation

  • Lyophilize fecal samples to obtain a dry weight.

  • Homogenize the dried feces into a fine powder.

  • To 30 mg of the homogenized feces, add 400 µL of methanol.

  • Vortex the mixture thoroughly and then sonicate for 10 minutes in an ultrasonic bath.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Collect the supernatant for UPLC-MS/MS analysis[5].

3.1.4. Tissue Homogenization (for Liver Tissue)

  • Excise the liver tissue and wash it with ice-cold PBS to remove any blood.

  • Weigh the tissue and place it in a 2 mL microcentrifuge tube.

  • Add 500 µL of cell lysis buffer per 100 mg of tissue.

  • Add a 5-mm stainless steel bead to the tube.

  • Homogenize the tissue using a tissue lyser (e.g., at 25 Hz for 30 seconds to 3 minutes).

  • Centrifuge the homogenate at 16,000 × g for 10 minutes at 4°C.

  • Collect the supernatant for further analysis[6].

Analytical Instrumentation and Methods

3.2.1. UPLC-ESI-QTOF-MS for Metabolite Profiling

  • Chromatographic System: Acquity UPLC system or equivalent.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over a run time of 10-20 minutes to separate compounds with varying polarities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 35-45°C.

  • Mass Spectrometer: Synapt G2 HDMS or equivalent QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes should be used to detect a wider range of metabolites.

  • Data Acquisition: Full scan mode from m/z 50 to 1200. MS/MS fragmentation data should be acquired for structural elucidation.

3.2.2. HPLC-UV for Quantification

  • Chromatographic System: Agilent 1260 series HPLC or equivalent with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common mobile phase is acetonitrile:water (55:45, v/v)[7].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 282 nm, which is suitable for the chromophores present in DHIE and its metabolites.

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DHIE has been shown to be a potent inhibitor of this pathway.

  • Mechanism of Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (typically p65/p50), which then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound inhibits this cascade by suppressing the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB[8].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 degradation of IκBα Nucleus Nucleus p65_p50->Nucleus translocates to p65_p50_nuc p65/p50 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Pro_inflammatory_Genes activates DHIE This compound DHIE->IKK inhibits MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Stimuli Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Response Proliferation, Inflammation, Apoptosis MAPK->Response regulates DHIE This compound DHIE->MAPKKK modulates DHIE->MAPKK modulates DHIE->MAPK modulates PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival promotes DHIE This compound DHIE->PI3K inhibits Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis and Identification cluster_interpretation Biological Interpretation Biological_Samples Biological Samples (Plasma, Urine, Feces, Tissues) Extraction Extraction (LLE, SPE, Homogenization) Biological_Samples->Extraction UPLC_MS UPLC-QTOF-MS (Metabolite Profiling) Extraction->UPLC_MS HPLC_UV HPLC-UV (Quantification) Extraction->HPLC_UV Data_Processing Data Processing (Peak Picking, Alignment) UPLC_MS->Data_Processing Quantification Quantification (Calibration Curves) HPLC_UV->Quantification Metabolite_ID Metabolite Identification (MS/MS Fragmentation, Database Search) Data_Processing->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Pharmacokinetics Pharmacokinetic Modeling Quantification->Pharmacokinetics

References

The Dawn of Dehydrodiisoeugenol: A Technical Guide to Its Early Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the seminal research that first identified and synthesized Dehydrodiisoeugenol (DHIE), a neolignan that has since garnered significant interest for its diverse biological activities. This technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the foundational studies that paved the way for future investigations into this promising natural product.

This compound, a compound now known for its anti-inflammatory, antioxidant, and other therapeutic properties, was first chemically synthesized before its discovery as a natural product. Early research in the mid-20th century laid the groundwork for its structural elucidation and initial characterization. This guide delves into the pioneering synthetic methods, the first successful isolation from a natural source, and the early analytical data that defined this molecule.

The Genesis of this compound: Early Synthesis

The first documented synthesis of this compound predates its isolation from nature by over two decades. In 1950, Leopold reported the synthesis of DHIE through the oxidative dimerization of isoeugenol.[1] This early work was a critical first step in defining the chemical nature of this neolignan.

Experimental Protocol: Leopold's Oxidative Dimerization of Isoeugenol (1950)

This protocol is based on the description of Leopold's seminal 1950 synthesis.[1]

Objective: To synthesize this compound by the oxidative coupling of isoeugenol.

Materials:

  • Isoeugenol (IE)

  • Ferric chloride (FeCl₃)

  • Ethanol

  • Water

Procedure:

  • A solution of isoeugenol is prepared in an ethanol-water solvent system.

  • Ferric chloride is introduced into the solution as a catalyst to initiate the oxidative dimerization reaction.

  • The reaction is allowed to proceed, leading to the formation of this compound.

  • Following the reaction, this compound is isolated from the reaction mixture.

Results: This early synthetic method yielded this compound at approximately 30%.[1]

The First Encounter in Nature: Isolation from Myristica fragrans

It was not until 1973 that this compound was identified as a naturally occurring compound. Aiba, Corrêa, and Gottlieb successfully isolated the neolignan from the bark of Myristica fragrans, commonly known as nutmeg.[2][3] This discovery opened the door to understanding the biosynthesis and ecological role of DHIE in the plant kingdom.

Experimental Protocol: Isolation from Myristica fragrans Bark (1973)

The following is a generalized protocol based on the 1973 isolation by Aiba and colleagues.

Objective: To isolate and identify this compound from the bark of Myristica fragrans.

Materials:

  • Dried bark of Myristica fragrans

  • Organic solvents for extraction (e.g., hexane, chloroform, ethanol)

  • Chromatography apparatus (e.g., column chromatography with silica gel)

Procedure:

  • The dried and powdered bark of Myristica fragrans is subjected to solvent extraction to obtain a crude extract.

  • The crude extract is then fractionated using column chromatography.

  • Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.

  • Fractions containing this compound are combined and further purified, often by recrystallization, to yield the pure compound.

Structural Elucidation and Early Characterization

Physicochemical Properties

Early research established some fundamental physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₄[4]
Molecular Weight326.39 g/mol [4]
Melting Point133-134 °C
AppearanceCrystalline solid
Spectroscopic Data

While the very first spectroscopic analyses are not detailed in currently accessible literature, subsequent studies have provided comprehensive data that aligns with the initially proposed structure. Modern databases contain mass spectrometry data for this compound.[4]

Early Investigations into Biological Activity

Initial research on this compound did not extensively cover its biological activities. However, later studies, building upon this foundational work, have revealed a range of pharmacological effects, with anti-inflammatory action being one of the most prominent. Research from the early 2000s demonstrated that this compound inhibits the expression of cyclooxygenase-2 (COX-2) and the activation of nuclear factor kappa B (NF-κB), key players in the inflammatory response.[5]

Signaling Pathway: Inhibition of NF-κB and COX-2 Expression

The following diagram illustrates the generally understood mechanism of DHIE's anti-inflammatory action, based on later research.

DHIE_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases nucleus Nucleus NFκB->nucleus Translocates to COX2_gene COX-2 Gene COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Produces DHIE This compound DHIE->IKK Inhibits DHIE->NFκB Inhibits Translocation NFκB_in_nucleus NF-κB NFκB_in_nucleus->COX2_gene Induces Transcription

Caption: DHIE's anti-inflammatory mechanism.

Experimental and Logical Workflows

The early research on this compound followed a logical progression from chemical synthesis to natural product isolation and characterization.

Discovery_Workflow cluster_synthesis Chemical Synthesis (1950) cluster_characterization Structural Elucidation cluster_isolation Natural Product Isolation (1973) isoeugenol Isoeugenol oxidation Oxidative Dimerization (FeCl₃) isoeugenol->oxidation synthetic_dhie Synthetic This compound oxidation->synthetic_dhie structure Structural Determination synthetic_dhie->structure natural_dhie Natural This compound structure->natural_dhie Structural Confirmation nutmeg Myristica fragrans (Nutmeg Bark) extraction Solvent Extraction nutmeg->extraction chromatography Chromatographic Purification extraction->chromatography chromatography->natural_dhie

Caption: Early research workflow for DHIE.

Conclusion

The early research into this compound, from its initial synthesis by Leopold to its first isolation by Aiba and colleagues, provided the essential chemical foundation for all subsequent investigations. These pioneering studies not only established the structure and fundamental properties of this neolignan but also set the stage for the exploration of its significant biological activities, which continues to be an active area of research today. This guide serves as a testament to the importance of foundational chemical research in the ongoing quest for novel therapeutic agents from both synthetic and natural origins.

References

Methodological & Application

Application Note: Synthesis of Dehydrodiisoeugenol from Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrodiisoeugenol (DHIE) is a neolignan naturally found in various plant species.[1] First obtained synthetically from the oxidation of isoeugenol (IE), its structure was determined even before its isolation from a natural source.[2] DHIE exhibits a wide range of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making it a compound of significant interest for therapeutic agent development.[1][3] Given its low yield from natural sources, synthetic production is the primary method for obtaining substantial quantities for research and development.[2]

This document provides detailed protocols for the synthesis of this compound via two primary methods: classical chemical synthesis and biocatalytic synthesis. The protocols are based on established methods in the literature.

Data Presentation: Comparison of Synthesis Methods

The oxidative dimerization of isoeugenol can be achieved through various catalytic systems, each with distinct advantages regarding yield, reaction conditions, and environmental impact. A summary of quantitative data from different methods is presented below.

Method Type Catalyst/Enzyme Solvent Reaction Time Yield (%) Reference
Classical Ferric Chloride (FeCl₃)Ethanol-WaterNot Specified30%[2]
Classical Silver(I) Oxide (Ag₂O)Toluene/AcetoneNot Specified40%[2]
Classical Cerium Ammonium Nitrate (CAN)Tetrahydrofuran (THF)0.5 hours81%[2]
Classical Iodobenzene Diacetate (IDA)Dichloromethane (DCM)Not Specified35%[2]
Biocatalytic Horseradish Peroxidase (HRP) / H₂O₂Methanol-Buffer25 hours22%[4]
Biocatalytic Horseradish Peroxidase (HRP) / H₂O₂Methanol-Citrate-Phosphate BufferNot Specifiedup to 99%[4][5]
Biocatalytic LaccaseNot SpecifiedNot Specified41%[2]
Biocatalytic Pseudomonas putida cellsCulture MediumNot Specified16%[2]
Biocatalytic Bouvardia ternifolia cell culture supernatantCulture MediumNot Specified77%[6][7]

Experimental Protocols

Two representative protocols with high reported yields are detailed below.

Protocol 1: Classical Synthesis via Oxidative Dimerization using Cerium Ammonium Nitrate (CAN)

This method utilizes a potent oxidizing agent to achieve a high-yield, rapid conversion of isoeugenol to this compound.[2]

Materials:

  • Isoeugenol (mixture of E and Z isomers)

  • Cerium Ammonium Nitrate (CAN)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve isoeugenol in anhydrous tetrahydrofuran (THF) under ambient temperature.

  • Initiation: To the stirring solution, add Cerium Ammonium Nitrate (CAN) (1.5 molar equivalents) portion-wise over 5-10 minutes. An immediate color change should be observed.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield this compound as a colorless crystalline solid.

Protocol 2: Biocatalytic Synthesis using Horseradish Peroxidase (HRP) and H₂O₂

This protocol employs an enzymatic approach, offering milder reaction conditions and high stereoselectivity, representing a green chemistry alternative.[4][5]

Materials:

  • Isoeugenol

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol-citrate-phosphate buffer solution (e.g., pH 3-6)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Prepare a solution of isoeugenol in a methanol-citrate-phosphate buffer. The ratio of methanol can be optimized (e.g., starting with 10% v/v) to ensure substrate solubility while maintaining enzyme activity.[4]

  • Enzyme Addition: Add Horseradish Peroxidase (HRP) to the solution and stir gently to mix.

  • Initiation: Add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture. The H₂O₂ acts as the oxidizing agent for the enzyme-catalyzed reaction.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Reaction times can vary significantly (e.g., 24 hours or more) depending on substrate concentration and enzyme activity.[4]

  • Extraction: After the reaction period, extract the mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting product can be further purified if necessary, for example, by recrystallization or chromatography, to obtain pure this compound.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Isoeugenol (Starting Material) reaction Reaction Mixture (Isoeugenol, Catalyst, Solvent) start->reaction Dissolve process Oxidative Dimerization (Stirring, Time) reaction->process Initiate workup Quenching & Work-up process->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification Crude Product end_product This compound (Final Product) purification->end_product Pure Product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Oxidative Dimerization of Isoeugenol

The synthesis proceeds via a radical dimerization mechanism, where an oxidizing agent facilitates the formation of phenoxy radicals from isoeugenol, which then couple to form the final product.[1][8]

G cluster_0 Step 1: Radical Formation cluster_1 Step 2: Dimerization & Cyclization isoeugenol 2x Isoeugenol radical 2x Isoeugenol Phenoxy Radical isoeugenol->radical -2e⁻, -2H⁺ (Oxidizing Agent) dimer Radical Coupling (Dimer Intermediate) radical->dimer dhie This compound (Final Product) dimer->dhie Intramolecular Cyclization

Caption: Proposed mechanism for the oxidative dimerization of isoeugenol.

References

Application Notes: Biocatalytic Synthesis of Dehydrodiisoeugenol Using Laccase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydrodiisoeugenol (DHIE) is a bioactive neolignan found in various plant species, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancerogenic properties[1][2]. Traditional chemical synthesis of DHIE often requires metal catalysts and harsh reaction conditions[1][2]. The biocatalytic synthesis of DHIE presents a green and efficient alternative, utilizing enzymes like laccase under mild, environmentally friendly conditions[1][3]. Laccases (EC 1.10.3.2) are multicopper oxidases that catalyze the one-electron oxidation of phenolic substrates, using molecular oxygen as the final electron acceptor and producing only water as a by-product[4][5][6][7][8]. This makes laccase-mediated synthesis a highly attractive method in organic synthesis and for the development of pharmaceuticals[6][8].

Mechanism of Action

The laccase-catalyzed synthesis of this compound from isoeugenol proceeds via an oxidative dimerization mechanism[1]. The process involves the following key steps:

  • One-Electron Oxidation : The laccase enzyme abstracts a single electron from the phenolic hydroxyl group of two isoeugenol molecules[6].

  • Phenoxy Radical Formation : This oxidation generates highly reactive phenoxy radical intermediates[6].

  • Radical Coupling : These radicals then undergo a spontaneous carbon-carbon bond formation to yield the dimeric product, this compound[1].

This enzymatic process offers a high degree of specificity and can be performed under mild conditions, avoiding the formation of unwanted by-products often associated with chemical oxidants[9].

dot

ReactionMechanism cluster_intermediate Intermediate cluster_end Product Isoeugenol1 Isoeugenol Radical Phenoxy Radical Isoeugenol1->Radical One-electron abstraction Laccase Laccase (Cu²⁺) Laccase->Radical DHIE This compound Radical->DHIE Radical Coupling ExperimentalWorkflow prep 1. Preparation of Reaction Mixture (Buffer, Isoeugenol, Laccase) reaction 2. Enzymatic Reaction (Incubation with shaking) prep->reaction monitor 3. Reaction Monitoring (TLC / HPLC) reaction->monitor monitor->reaction Continue incubation extract 4. Product Extraction (e.g., with Ethyl Acetate) monitor->extract Upon completion purify 5. Purification (Column Chromatography) extract->purify analyze 6. Analysis & Characterization (HPLC, GC-MS, NMR) purify->analyze

References

Application Note: Quantification of Dehydrodiisoeugenol in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DDIE) is a bioactive lignan found in various plants, notably nutmeg (Myristica fragrans Houtt.), and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.[1][2][3] Accurate and reliable quantification of DDIE in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in plant extracts.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with an isocratic mobile phase of methanol and water. The concentration of DDIE in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Materials and Reagents

  • This compound (DDIE) standard (e.g., from Fluka or equivalent)[1]

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade or ultrapure)[1]

  • Ethanol (for extraction)[1]

  • Syringe filters (0.22 μm)[1]

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector. A Dionex Ultimate 3000 or similar system is suitable.[1]

  • Analytical column: C18, 5 µm particle size, 250 mm x 4.6 mm (e.g., LiChroCART 250-4, LiChrospher 100 RP 18e or equivalent).[1]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of DDIE standard and dissolve it in methanol to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 16 µg/mL.[1] These will be used to construct the calibration curve.

Sample Preparation (from Nutmeg Extract)
  • Extraction: Prepare an ethanolic extract of the plant material. For nutmeg, a concentration of 10 mg/mL of the extract in methanol can be used.[1]

  • Sonication and Vortexing: Vortex and sonicate the extract solution to ensure complete dissolution of the analytes.[1]

  • Filtration: Filter the extract solution through a 0.22 μm membrane filter prior to injection into the HPLC system to remove any particulate matter.[1]

Chromatographic Conditions

The following HPLC parameters have been validated for the quantification of DDIE:

ParameterCondition
Column C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase Methanol : Water (73:27, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 28°C
Detection Wavelength 282 nm
Run Time Approximately 15 minutes

Source:[1]

Method Validation

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[4][5]

  • Linearity: The method exhibits excellent linearity over the concentration range of 1-16 µg/mL for this compound.[1]

  • Accuracy: The accuracy is demonstrated by the high recovery percentage, which is within the acceptable range of 98-102%.[1]

  • Precision: The method is precise, with the coefficient of variation (%CV) being below 2%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method is confirmed by its low LOD and LOQ values.[1]

Data Presentation

The quantitative data for the validated HPLC method for this compound are summarized in the table below.

ParameterThis compound (DDIE)
Retention Time (min) 13.900
Linearity Range (µg/mL) 1 - 16
Correlation Coefficient (r) > 0.999
Limit of Detection (LOD) (µg/mL) 0.981
Limit of Quantification (LOQ) (µg/mL) 2.973
Recovery (%) 100.242 ± 1.327
Precision (%CV) 1.324

Source:[1]

Visualization of Experimental Workflow and Method Development

To facilitate a clear understanding of the process, the following diagrams illustrate the experimental workflow and the logical steps involved in HPLC method development and validation.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Nutmeg) extraction Ethanolic Extraction plant_material->extraction dissolution Dissolution in Methanol extraction->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection ddie_standard DDIE Standard stock_solution Primary Stock Solution ddie_standard->stock_solution working_standards Working Standard Solutions stock_solution->working_standards working_standards->hplc_injection separation Chromatographic Separation (C18 Column, Methanol:Water) hplc_injection->separation detection UV Detection (282 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of DDIE calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_dev Method Development cluster_val Method Validation cluster_app Method Application col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization (Methanol:Water Ratio) col_select->mp_opt flow_rate Flow Rate Adjustment mp_opt->flow_rate detection_wl Wavelength Selection (282 nm) flow_rate->detection_wl linearity Linearity & Range detection_wl->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision sensitivity LOD & LOQ precision->sensitivity specificity Specificity sensitivity->specificity robustness Robustness specificity->robustness routine_analysis Routine Quality Control robustness->routine_analysis

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Dehydrodiisoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural analysis of Dehydrodiisoeugenol (DDIE), a bioactive neolignan found in various plant species, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist in the unequivocal identification and characterization of this compound, which is of growing interest in pharmaceutical research due to its anti-inflammatory and anti-bacterial properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following sections detail the experimental protocol and expected data for the analysis of this compound.

Experimental Protocol for NMR Analysis

A standard approach for the NMR analysis of this compound involves dissolving the purified compound in a deuterated solvent and acquiring a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

1.1.1. Sample Preparation

  • Compound Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for the NMR analysis of this compound.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

1.1.2. NMR Data Acquisition

The following NMR experiments are recommended for a comprehensive structural analysis:

  • ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Instrumentation Parameters (Example for a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard zg30Standard zgpg30
SolventCDCl₃CDCl₃
Temperature298 K298 K
Relaxation Delay2.0 s2.0 s
Number of Scans161024
Spectral Width16 ppm220 ppm
Quantitative NMR Data

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound in CDCl₃.

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.08d9.1
33.55m
46.89d8.2
56.13dq15.6, 1.6
66.95s
76.85d8.2
8'1.88dd6.6, 1.6
9'1.40d7.1
2'6.90d1.8
5'6.82d8.1
6'6.75dd8.1, 1.8
7'6.05dq15.6, 6.6
3-OCH₃3.92s
4'-OCH₃3.88s
5-OH5.65s

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)
293.3
352.1
3a132.8
4109.8
5131.2
6114.3
7144.1
7a145.8
8'18.4
9'16.2
1'133.5
2'108.9
3'146.5
4'144.9
5'118.9
6'114.1
7'123.5
3-OCH₃56.1
4'-OCH₃56.0

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Experimental Protocol for LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound, even in complex matrices.

2.1.1. Sample Preparation

  • Standard Solutions: Prepare stock solutions of this compound in a suitable solvent such as methanol or acetonitrile.

  • Sample Extraction (for biological matrices): For the analysis of DDIE in biological samples (e.g., plasma, tissue homogenates), a protein precipitation or liquid-liquid extraction step is typically required.

2.1.2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

Table 3: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Quantitative Mass Spectrometry Data and Fragmentation Analysis

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₀H₂₂O₄
Exact Mass326.1518
[M+H]⁺ (protonated molecule)m/z 327.1591

Fragmentation Analysis:

In positive ion mode ESI-MS/MS, the protonated molecule of this compound ([M+H]⁺ at m/z 327) undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. The major fragmentation pathway involves the cleavage of the dihydrofuran ring.

  • Precursor Ion: m/z 327 ([C₂₀H₂₃O₄]⁺)

  • Major Product Ion: m/z 165

The formation of the fragment ion at m/z 165 can be attributed to the cleavage of the C-C bond between the two aromatic rings and the subsequent loss of the substituted dihydrobenzofuran moiety. This transition (m/z 327 → 165) is highly specific and can be used for the selective quantification of this compound in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Elucidation start Start pure_ddie Pure this compound start->pure_ddie dissolve Dissolve in Deuterated Solvent (NMR) or Methanol (MS) pure_ddie->dissolve transfer Transfer to NMR Tube or Vial dissolve->transfer nmr NMR Spectrometer (¹H, ¹³C, 2D NMR) transfer->nmr ms LC-MS/MS System (ESI+, CID) transfer->ms nmr_data Process NMR Spectra (Assign Signals) nmr->nmr_data ms_data Process MS Data (Analyze Fragmentation) ms->ms_data structure Structure Elucidation nmr_data->structure ms_data->structure

Caption: Experimental workflow for NMR and MS analysis of this compound.

Logical Relationship of Analytical Techniques

Caption: Relationship between NMR and MS for structural elucidation.

Application Notes and Protocols for Cell-Based Assays to Determine Dehydrodiisoeugenol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrodiisoeugenol (DHIE), a naturally occurring lignan, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against a variety of cancer cell lines.[3][4] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxicity of this compound. The included methodologies are essential for researchers investigating the therapeutic potential of DHIE and other natural compounds.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The IC50 values for DHIE have been determined in various cancer cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)AssayReference
HCT116Colorectal Cancer54.32MTT Assay[3]
SW620Colorectal Cancer46.74MTT Assay[3]
A-549Non-small cell lung cancer22.19Not Specified[3]
NCI-H23Non-small cell lung cancer20.03Not Specified[3]
NCI-H520Non-small cell lung cancer30.20Not Specified[3]
NCI-H460Non-small cell lung cancer35.01Not Specified[3]
A-549Lung Carcinoma2.0Not Specified[3]
MCF7Breast Cancer1.6Not Specified[3]
HCT-15Colorectal Carcinoma10.0Not Specified[3]
HSGSalivary Gland TumorHigher than EugenolNot Specified
HGFHuman Gingival FibroblastHigher than EugenolNot Specified

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below. These protocols are foundational for obtaining reliable and reproducible data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT to a purple formazan product.[4][5]

Materials:

  • This compound (DHIE)

  • Cancer cell lines (e.g., HCT116, SW620, A549, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DHIE in complete medium. Remove the medium from the wells and add 100 µL of the DHIE solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DHIE concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity due to compromised cell membrane integrity.

Materials:

  • This compound (DHIE)

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with various concentrations of DHIE and include appropriate controls (vehicle, no-treatment, and maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of stop solution to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, which typically involves subtracting background and comparing the LDH release in treated wells to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound (DHIE)

  • Target cancer cell lines

  • 6-well tissue culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of DHIE for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G General Workflow for DHIE Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture mtt MTT Assay cell_culture->mtt ldh LDH Assay cell_culture->ldh apoptosis Annexin V/PI Assay cell_culture->apoptosis dhie_prep DHIE Stock Preparation dhie_prep->mtt dhie_prep->ldh dhie_prep->apoptosis ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis mechanism Mechanism Elucidation ic50->mechanism apoptosis_analysis->mechanism

Caption: General workflow for DHIE cytotoxicity testing.

Signaling Pathways

This compound has been shown to induce cytotoxicity through multiple signaling pathways, including the induction of endoplasmic reticulum (ER) stress-mediated autophagy and cell cycle arrest.

1. ER Stress-Induced Autophagy

DHIE can induce ER stress, leading to the activation of the unfolded protein response (UPR). This, in turn, can trigger autophagy.[7][8]

G DHIE-Induced ER Stress and Autophagy DHIE This compound ER_Stress ER Stress DHIE->ER_Stress PERK PERK Activation ER_Stress->PERK IRE1a IRE1α Activation ER_Stress->IRE1a eIF2a eIF2α Phosphorylation PERK->eIF2a XBP1 XBP-1 Splicing IRE1a->XBP1 Autophagy Autophagy eIF2a->Autophagy XBP1->Autophagy Cell_Growth_Inhibition Cell Growth Inhibition Autophagy->Cell_Growth_Inhibition

Caption: DHIE-induced ER stress and autophagy pathway.

2. Cell Cycle Arrest

DHIE has been observed to cause cell cycle arrest, particularly at the G1/S or G0/G1 phase, by modulating the expression of key cell cycle regulatory proteins.[9][10] One proposed mechanism involves the PLK1-p53 axis.[10]

G DHIE-Induced Cell Cycle Arrest DHIE This compound PLK1 PLK1 Inhibition DHIE->PLK1 p53 p53 Activation PLK1->p53 p21 p21 Upregulation p53->p21 CDK_Cyclin CDK-Cyclin Complex Inhibition p21->CDK_Cyclin Cell_Cycle_Arrest G1/S or G0/G1 Arrest CDK_Cyclin->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: DHIE-induced cell cycle arrest via the PLK1-p53 axis.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Dehydrodiisoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DHIE), a neolignan found in various plant species, has demonstrated significant anti-inflammatory properties.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory effects of DHIE in vitro. The primary mechanism of action for DHIE's anti-inflammatory activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][5] This inhibition leads to the downstream suppression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), and a subsequent reduction in the production of inflammatory mediators including Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[1][6][7]

These protocols are designed for use in a standard cell culture laboratory and are specifically tailored for the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model of inflammation.[2][4][8]

Mechanism of Action: NF-κB and COX-2 Inhibition

This compound exerts its anti-inflammatory effects by targeting key nodes in the inflammatory signaling cascade. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[8] This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6, thereby initiating their transcription.[9]

This compound has been shown to significantly inhibit the LPS-stimulated phosphorylation and degradation of IκBα.[1][4] This action prevents the nuclear translocation of NF-κB, thus downregulating the expression of its target pro-inflammatory genes.[4][8] A primary consequence of this is the strong inhibition of COX-2 gene expression.[2][4]

This compound Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Degradation Degradation IkBa->Degradation NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Induces DHIE This compound DHIE->IKK Inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory activity of this compound.

Experimental Workflow for this compound Anti-inflammatory Assay start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in Appropriate Plates cell_culture->seeding treatment Pre-treat with This compound seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for Specified Time stimulation->incubation harvest Harvest Supernatant and Cell Lysates incubation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis lysate_analysis Cell Lysate Analysis harvest->lysate_analysis griess Nitric Oxide Assay (Griess Reagent) supernatant_analysis->griess elisa PGE2 & Cytokine ELISA supernatant_analysis->elisa western Western Blot (NF-κB, COX-2, IκBα) lysate_analysis->western data_analysis Data Analysis and Interpretation griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for DHIE anti-inflammatory assays.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorAssay SystemIC50 / % InhibitionReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition reported, specific IC50 not provided[6]
Prostaglandin D2 (PGD2)DNP-HAS-stimulated RBL-2H3 cellsDecrease reported, specific IC50 not provided[1]
TNF-α ReleaseAntigen-stimulated RBL-2H cellsInhibition reported, specific IC50 not provided[1]
Fatty Acid Amide Hydrolase (FAAH)Enzyme assayIC50 of 7.02 μM[6]

Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression

Target Gene/ProteinCell LineEffectReference
COX-2 Gene ExpressionLPS-stimulated RAW 264.7 macrophagesStrongly inhibited[1][4]
IκB-α Phosphorylation and DegradationLPS-stimulated RAW 264.7 macrophagesSignificantly inhibited[1][4]
NF-κB Transcriptional ActivityLPS-stimulated RAW 264.7 macrophagesSignificantly inhibited[4]
p65 NF-κB ExpressionDNP-HAS-stimulated RBL-2H3 cellsDecreased[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • For 96-well plates (NO and cell viability assays): Seed at a density of 1.5 x 10^5 cells/mL.[10]

    • For 24-well plates (PGE2 and cytokine ELISAs): Seed at a density of 4 x 10^5 cells/mL.

    • For 6-well plates or 60 mm dishes (Western blotting): Seed at a density of 4 x 10^5 cells/mL.

  • This compound Preparation: Dissolve DHIE in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Treatment and Stimulation:

    • Allow cells to adhere overnight after seeding.

    • Pre-treat the cells with varying concentrations of DHIE for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[10] Include vehicle-treated (DMSO) and unstimulated controls.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After the incubation period (typically 24 hours post-LPS stimulation), collect 100 µL of cell culture supernatant from each well of a 96-well plate.[10]

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]

    • Incubate the plate at room temperature for 10 minutes, protected from light.[10]

    • Measure the absorbance at 540 nm using a microplate reader.[10]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Following the treatment and stimulation period (typically 24 hours), collect the cell culture supernatant.

    • Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[4]

    • Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, or IL-6 kit being used.[1][4]

    • Briefly, this involves adding the supernatant to antibody-coated microplate wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the target protein by comparing the absorbance to a standard curve.

Protocol 4: Western Blot Analysis for NF-κB, IκBα, and COX-2
  • Principle: Western blotting is used to detect and quantify the relative expression levels of specific proteins in cell lysates.

  • Procedure:

    • After a shorter incubation period post-LPS stimulation (e.g., 30 minutes for IκBα phosphorylation, 24 hours for COX-2 expression), wash the cells with ice-cold Phosphate Buffered Saline (PBS).[9]

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total NF-κB p65, phospho-IκBα, total IκBα, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.[9]

Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method for this purpose.

Protocol 5: MTT Assay for Cell Viability
  • Procedure:

    • Seed and treat the RAW 264.7 cells with varying concentrations of DHIE in a 96-well plate as described in Protocol 1.

    • After the desired incubation period (e.g., 24 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound. By employing these assays, researchers can effectively quantify the inhibitory effects of DHIE on key inflammatory pathways and mediators. The provided data and diagrams offer a solid foundation for understanding its mechanism of action and for designing further studies in the field of anti-inflammatory drug discovery and development.

References

Application Notes and Protocols for Evaluating the Antimicrobial Effects of Licarin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin A is a naturally occurring neolignan found in various plant species, including nutmeg (Myristica fragrans). It has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] This document provides detailed protocols for evaluating the antimicrobial effects of licarin A, including its activity against planktonic bacteria and biofilms. The methodologies described herein are essential for researchers investigating novel antimicrobial agents and for professionals in drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data for the antimicrobial activity of licarin A and related neolignans. This data serves as a reference for expected outcomes and for comparison with experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of Licarin A and Derivatives against Mycobacteria [1]

Compound/DrugMycobacterium abscessus (ATCC 19977) MIC (µg/mL)Mycobacterium fortuitum (ATCC 6841) MIC (µg/mL)Mycobacterium smegmatis (ATCC 700084) MIC (µg/mL)
Licarin A> 250> 250125
Licarin A Derivative 131.2515.623.9
Licarin A Derivative 215.627.811.95
Clarithromycin0.480.240.06
Sulfamethoxazole30.44> 121.7515.21

Table 2: Minimum Inhibitory Concentration (MIC) of Neolignans against Various Bacteria [2][3]

CompoundStaphylococcus aureus (MRSA) MIC (µg/mL)Vancomycin-Resistant Enterococci (VRE) MIC (µg/mL)Pseudomonas syringae pv. actinidiae MIC (µg/mL)Ralstonia solanacearum MIC (µg/mL)
Piperitylmagnolol6.256.25Not ReportedNot Reported
Magnolol2525Not ReportedNot Reported
Honokiol2525Not ReportedNot Reported
(±) Lasiandranin A-DNot ReportedNot Reported50-10025-50
(±) Pinnatifidanin BVNot ReportedNot Reported5025
(±) Pinnatifidanin BVINot ReportedNot Reported10050

Note: Specific MIC and MBC values for licarin A against a wide range of common pathogenic bacteria such as Staphylococcus aureus and Streptococcus mutans are not extensively reported in the currently available literature. The provided data for related neolignans can serve as a preliminary guide.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antimicrobial properties of licarin A are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of licarin A that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Licarin A stock solution (in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus mutans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Appropriate agar plates (e.g., Mueller-Hinton Agar, Tryptic Soy Agar)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh overnight culture, suspend a few colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • MIC Assay (Broth Microdilution):

    • Prepare serial two-fold dilutions of licarin A in the broth medium in a 96-well plate. The concentration range should be selected based on preliminary screening or literature data.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no licarin A) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of licarin A with no visible bacterial growth (turbidity).

  • MBC Assay:

    • From the wells of the MIC plate that show no visible growth, take an aliquot (e.g., 10 µL) and plate it onto agar plates.

    • Incubate the agar plates at 37°C for 24-48 hours.

    • The MBC is the lowest concentration of licarin A that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_culture Prepare Bacterial Inoculum start->prep_culture prep_licarin Prepare Serial Dilutions of Licarin A start->prep_licarin inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_licarin->inoculate incubate_mic Incubate (37°C, 18-24h) inoculate->incubate_mic read_mic Determine MIC (No Turbidity) incubate_mic->read_mic plate_mbc Plate from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate (37°C, 24-48h) plate_mbc->incubate_mbc read_mbc Determine MBC (No Growth) incubate_mbc->read_mbc end End read_mbc->end Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum start->prep_inoculum setup_flasks Set up Flasks with Licarin A (Different MIC Multiples) prep_inoculum->setup_flasks inoculate Inoculate Flasks setup_flasks->inoculate incubate_shake Incubate with Shaking (37°C) inoculate->incubate_shake sampling Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) incubate_shake->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate Dilutions on Agar serial_dilution->plating incubate_plates Incubate Plates (37°C, 18-24h) plating->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end Anti_Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_quantify Quantification start_inhibit Start add_licarin_bacteria Add Licarin A and Bacteria to 96-well Plate start_inhibit->add_licarin_bacteria incubate_inhibit Incubate (37°C, 24-48h) add_licarin_bacteria->incubate_inhibit wash_wells Wash Wells with PBS incubate_inhibit->wash_wells start_eradicate Start form_biofilm Form Biofilm in 96-well Plate (24-48h) start_eradicate->form_biofilm add_licarin Add Licarin A to Pre-formed Biofilm form_biofilm->add_licarin incubate_eradicate Incubate (37°C, 24h) add_licarin->incubate_eradicate incubate_eradicate->wash_wells stain_cv Stain with Crystal Violet wash_wells->stain_cv wash_stain Wash Excess Stain stain_cv->wash_stain solubilize Solubilize Dye wash_stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets licarin_a Licarin A membrane_intercalation Membrane Intercalation licarin_a->membrane_intercalation 1 enzyme_inhibition Inhibition of Essential Enzymes (e.g., DNA Gyrase) licarin_a->enzyme_inhibition 2 (Potential) qs_inhibition Quorum Sensing Inhibition (Potential) licarin_a->qs_inhibition 3 (Potential) membrane_disruption Disruption of Membrane Integrity membrane_intercalation->membrane_disruption permeability_increase Increased Permeability membrane_disruption->permeability_increase leakage Leakage of Intracellular Components permeability_increase->leakage cell_death Bacterial Cell Death leakage->cell_death dna_replication_inhibition Inhibition of DNA Replication enzyme_inhibition->dna_replication_inhibition dna_replication_inhibition->cell_death virulence_reduction Reduced Virulence & Biofilm Formation qs_inhibition->virulence_reduction virulence_reduction->cell_death

References

Application Notes and Protocols: Dehydrodiisoeugenol as a Versatile Scaffold for Semi-Synthetic Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DHIE), a neolignan naturally found in various plant species, presents a compelling scaffold for the development of novel semi-synthetic derivatives with a broad spectrum of pharmacological activities.[1][2][3] First isolated from Myristica fragrans bark in 1973, DHIE has demonstrated inherent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][3] Its unique chemical structure, featuring a phenolic hydroxyl group and a propenyl chain, offers reactive sites for straightforward chemical modifications, enabling the generation of diverse derivative libraries with enhanced biological potential and improved physicochemical properties.[1] These modifications allow for the fine-tuning of activity, selectivity, and pharmacokinetic profiles, making DHIE an attractive starting point for drug discovery programs targeting a range of therapeutic areas.

This document provides detailed application notes and protocols for utilizing this compound as a scaffold for generating semi-synthetic derivatives. It includes synthetic methodologies, quantitative biological activity data, and protocols for key biological assays.

Data Presentation: Biological Activities of this compound and its Derivatives

The following tables summarize the quantitative data on the biological activities of DHIE and its semi-synthetic derivatives, providing a clear comparison of their potency.

Table 1: Trypanocidal Activity of this compound Derivatives against Trypanosoma cruzi

CompoundModificationIC50 (µM) - Trypomastigote FormReference
This compound (DHIE)-100.8[1]
Derivative 1Methylation of phenolic OH28 / 378.4[1]
Derivative 6Acetylation of phenolic OH17.9 / 399.0[1]
Derivative 14Claisen rearrangement of allyl ether5.0[1]
Derivative 15Iodocyclization of rearranged product10.5[1]
Derivative 3bCross-metathesis with ethyl acrylate>200 (cytotoxicity), 17.7 (amastigotes)[2]
Derivative 3dCross-metathesis with acrylonitrile>200 (cytotoxicity), 15.5 (amastigotes)[2]

Table 2: Antioxidant and α-Glucosidase Inhibitory Activities

CompoundActivityIC50Reference
This compound (DHIE)ABTS radical scavenging8.43 µg/mL / 12.3 µM[1]
Derivative 18aα-glucosidase inhibition0.23 mmol/L[1]
Derivative 18bα-glucosidase inhibition0.33 mmol/L[1]
Derivative 18cα-glucosidase inhibition0.36 mmol/L[1]
Derivative 18dα-glucosidase inhibition0.38 mmol/L[1]
Acarbose (standard)α-glucosidase inhibition0.054 mmol/L[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methylated this compound (Derivative 1)

This protocol describes the methylation of the phenolic hydroxyl group of DHIE.

Materials:

  • (±)-Dehydrodiisoeugenol (DHIE)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve (±)-DHIE in acetone in a round-bottom flask.

  • Add K₂CO₃ to the solution.

  • Add methyl iodide to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC.

  • Once the reaction is complete, filter the mixture to remove K₂CO₃.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the methylated derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Note: Yields for this reaction have been reported to be around 77%.[1]

Protocol 2: General Procedure for the Acetylation of this compound (Derivative 6)

This protocol details the acetylation of the phenolic hydroxyl group.

Materials:

  • (±)-Dehydrodiisoeugenol (DHIE)

  • Acetic anhydride

  • Pyridine

  • Tetrahydrofuran (THF)

  • Rotary evaporator

  • TLC plates

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • Dissolve (±)-DHIE in THF in a round-bottom flask.

  • Add pyridine to the solution.

  • Add acetic anhydride dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Purify the residue by silica gel column chromatography to yield the acetylated derivative.

  • Confirm the structure of the product using analytical methods.

Note: Reported yields for this reaction are approximately 18-23%.[1]

Protocol 3: In Vitro Trypanocidal Activity Assay against Trypanosoma cruzi

This protocol outlines a method to evaluate the trypanocidal activity of DHIE derivatives.

Materials:

  • Trypanosoma cruzi trypomastigotes

  • L929 cells (mouse fibroblasts)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI-1640)

  • Test compounds (DHIE derivatives) dissolved in DMSO

  • Resazurin solution

  • Incubator (37 °C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed L929 cells in a 96-well plate and incubate overnight.

  • Infect the L929 cells with T. cruzi trypomastigotes and incubate for 2 hours.

  • Remove the medium containing extracellular parasites and add fresh medium.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., benznidazole) and a negative control (vehicle).

  • Incubate the plates for 24-48 hours.

  • To assess parasite viability, add resazurin solution to each well and incubate for a further 4-6 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) for each compound.

Protocol 4: In Vitro Anti-inflammatory Activity Assay (Inhibition of COX-2 Expression)

This protocol describes a method to assess the anti-inflammatory potential of DHIE derivatives by measuring the inhibition of cyclooxygenase-2 (COX-2) expression in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Culture medium (e.g., DMEM)

  • Test compounds (DHIE derivatives) dissolved in DMSO

  • Reagents for Western blotting or quantitative PCR (qPCR) to measure COX-2 expression.

Procedure:

  • Seed RAW 264.7 cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the DHIE derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression. Include an unstimulated control and a vehicle control.

  • Incubate the cells for an appropriate time (e.g., 24 hours).

  • Lyse the cells and collect the protein or RNA.

  • Measure the levels of COX-2 protein by Western blotting or COX-2 mRNA by qPCR.

  • Quantify the inhibition of COX-2 expression relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2.

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the semi-synthesis of this compound derivatives and their subsequent biological evaluation.

workflow start Start: This compound (DHIE) synthesis Semi-Synthetic Modification (e.g., Methylation, Acetylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Activity Screening (e.g., Trypanocidal, Anti-inflammatory) characterization->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis hit_id Hit Identification & Lead Optimization data_analysis->hit_id

Caption: Workflow for DHIE derivative synthesis and evaluation.

Hypothesized Inhibition of the mTOR Signaling Pathway

While less detailed in the current literature, this compound has been suggested to inhibit the mTOR/HIF1-α/HK2 signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition can have significant implications in cancer and other diseases. The diagram below illustrates a potential mechanism for this inhibition.

mTOR_Inhibition cluster_upstream Upstream Signals cluster_pathway mTOR Signaling Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 HIF1a HIF1-α mTORC1->HIF1a Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth HK2 HK2 HIF1a->HK2 Induces Angiogenesis Angiogenesis HIF1a->Angiogenesis DHIE This compound DHIE->mTORC1 Inhibits

Caption: Hypothesized inhibition of the mTOR pathway by DHIE.

Conclusion

This compound serves as a promising and versatile natural product scaffold for the semi-synthesis of novel bioactive compounds. The straightforward modification of its core structure allows for the generation of derivatives with enhanced potency and a wide range of biological activities. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to explore the full therapeutic potential of the this compound chemical space. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance the development of new therapeutic agents.

References

Application Notes: Dehydrodiisoeugenol as a Potent Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DHIE) is a naturally occurring neolignan found in various plant species, including Myristica fragrans (nutmeg).[1][2] Extensive research has highlighted its diverse biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A key mechanism underlying its anti-inflammatory effects is the potent inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival.[5][6] Its chronic activation is implicated in various inflammatory diseases and cancers, making it a prime therapeutic target.[5][6] These notes provide a comprehensive overview of DHIE's mechanism of action and detailed protocols for investigating its inhibitory effects on the NF-κB pathway.

Mechanism of Action

The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli such as Lipopolysaccharide (LPS).[3][4] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[5][7] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[5][8] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][9]

This compound exerts its inhibitory effect by intervening in this cascade. Studies have shown that DHIE significantly inhibits the LPS-stimulated phosphorylation and subsequent degradation of IκBα.[1][3][4] By preventing the degradation of this inhibitory protein, DHIE effectively sequesters the NF-κB complex in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[1][4] This leads to the downregulation of NF-κB target genes, such as COX-2, and a reduction in the production of inflammatory mediators.[1][3]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB p65/p50-IκBα IKK->IkB Phosphorylates pIkB p65/p50-pIκBα IkB->pIkB Proteasome Proteasome Degradation pIkB->Proteasome NFkB p65/p50 pIkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DHIE This compound (DHIE) DHIE->IKK Inhibits DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Genes Activates Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound (DHIE).

Data Presentation

Quantitative analysis is crucial for determining the efficacy of DHIE. The following tables summarize key quantitative data. Table 1 compiles reported IC50 values for DHIE's cytotoxic effects, which are essential for determining non-toxic working concentrations for in-vitro assays. Table 2 provides a representative, dose-dependent effect of DHIE on key markers of NF-κB pathway activation.

Table 1: Cytotoxicity of this compound (DHIE) in Various Cell Lines

Cell Line Cell Type IC50 (µM) Reference
HCT116 Colorectal Cancer 54.32 [1]
SW620 Colorectal Cancer 46.74 [1]
A-549 Lung Cancer 2.0 [1]
MCF-7 Breast Cancer 1.6 [1]
HCT-15 Colorectal Cancer 10.0 [1]
MDA-MB-231 Breast Cancer 14.98 [10]

| MCF-10A | Normal Breast Epithelial | 56.80 |[10] |

Table 2: Representative Data on the Inhibition of NF-κB Activity by DHIE in LPS-Stimulated Macrophages (Note: Data are for illustrative purposes to demonstrate expected experimental outcomes.)

DHIE Conc. (µM) p-IκBα Level (% of LPS control) Nuclear p65 (% of LPS control) NF-κB Reporter Activity (% of LPS control)
0 (Vehicle) 100% 100% 100%
1 85% 82% 75%
5 55% 48% 45%
10 25% 20% 18%

| 25 | 10% | 8% | 5% |

Experimental Protocols

Investigating the effects of DHIE on the NF-κB pathway involves a series of well-established molecular and cellular biology techniques. The following workflow and protocols provide a robust framework for such studies.

G cluster_assays 3. Downstream Assays start 1. Cell Culture (e.g., RAW264.7 Macrophages) treatment 2. Pre-treatment with DHIE (various concentrations) followed by LPS Stimulation start->treatment reporter NF-κB Luciferase Reporter Assay (Transcriptional Activity) treatment->reporter western Western Blot (Protein Expression/ Phosphorylation) treatment->western if_stain Immunofluorescence (p65 Subcellular Localization) treatment->if_stain qpcr qPCR (Target Gene Expression) treatment->qpcr analysis 4. Data Analysis & Interpretation reporter->analysis western->analysis if_stain->analysis qpcr->analysis

Caption: General experimental workflow for studying DHIE's effect on the NF-κB pathway.
Protocol 1: Cell Culture and Treatment

This protocol describes the basic culture of RAW264.7 murine macrophages, a common cell line for studying LPS-induced inflammation.

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability, or plates with coverslips for imaging) and allow them to adhere overnight.

  • DHIE Pre-treatment: Prepare stock solutions of DHIE in DMSO. On the day of the experiment, dilute DHIE to desired final concentrations (e.g., 1, 5, 10, 25 µM) in serum-free media. Remove the old media from cells, wash with PBS, and add the media containing DHIE. Incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS directly to the media to a final concentration of 1 µg/mL to induce NF-κB activation.

  • Incubation: Incubate the cells for the appropriate duration based on the downstream assay:

    • IκBα Phosphorylation: 15-30 minutes.

    • p65 Nuclear Translocation: 30-60 minutes.

    • Target Gene Expression (RNA): 4-6 hours.

    • Cytokine Production (Protein): 18-24 hours.

  • Harvesting: After incubation, harvest the cells for subsequent analysis (e.g., cell lysis for protein/RNA extraction or fixation for imaging).

Protocol 2: Western Blot for IκBα Phosphorylation and Degradation

This protocol allows for the detection of changes in protein levels and phosphorylation status.

  • Cell Lysis: After treatment (Protocol 1), place the culture plate on ice. Wash cells twice with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

This imaging-based protocol visualizes the location of the p65 subunit within the cell.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with DHIE and LPS as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with an anti-p65 primary antibody diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash a final time with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope. The inhibition of nuclear translocation is observed as p65 staining remaining in the cytoplasm (colocalizing less with the DAPI nuclear stain) in DHIE-treated cells compared to the LPS-only control.

Protocol 4: Quantitative PCR (qPCR) for NF-κB Target Genes

This protocol quantifies the expression levels of NF-κB target genes.

  • RNA Extraction: Following cell treatment (Protocol 1, typically 4-6 hours post-LPS stimulation), extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., Cox2, Tnf, Il6) and a housekeeping gene (e.g., Actb, Gapdh), and a SYBR Green or TaqMan master mix.

  • qPCR Amplification: Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method. Calculate the fold change in gene expression in DHIE-treated samples relative to the LPS-stimulated control, after normalizing to the housekeeping gene.

References

Application of Dehydrodiisoeugenol in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Dehydrodiisoeugenol (DHIE), a neolignan found in various plants, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] In oncological research, DHIE has emerged as a compound of interest due to its cytotoxic effects on multiple cancer cell lines. This document provides a comprehensive overview of its application in cancer cell line studies, including a summary of its efficacy, detailed experimental protocols, and visualizations of its mechanisms of action.

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic and anti-proliferative activity of DHIE has been evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values highlight the differential sensitivity of various cancer cell types to DHIE treatment.

Cancer TypeCell LineIC50 Value (µM)Reference
Breast Cancer MDA-MB-23114.98[2]
MCF-71.6, 15.96[1][2]
Colorectal Cancer HCT11654.32[1]
SW62046.74[1]
HCT-1510.0[1]
Lung Cancer (NSCLC) A5492.0, 22.19[1]
NCI-H2320.03[1]
NCI-H52030.20[1]
NCI-H46035.01[1]
Leukemia CCRF-CEMNot explicitly stated, but induced apoptosis[1]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay method.

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the anticancer effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4] The amount of formazan produced is proportional to the number of living cells.[4]

Materials:

  • Cancer cell lines of interest

  • This compound (DHIE) stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF)[5]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of DHIE in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the DHIE-containing medium to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 15 minutes.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of DHIE.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treating cells with DHIE for the desired time, harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[8][9]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells after treatment with DHIE.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 5 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.[10] Cells can be stored at -20°C for several weeks at this stage.

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to remove the ethanol.[10]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[10]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases. The region between these two peaks represents the S phase. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in a specific phase suggests cell cycle arrest.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression levels, which is crucial for elucidating the molecular mechanisms of DHIE.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a chemiluminescent substrate allows for the detection and quantification of the protein of interest.[11]

Materials:

  • Treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and system

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PLK1, p53, PERK, IRE1α, cleaved caspase-3, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: After DHIE treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[12] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[12] Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the protein lysate with SDS sample buffer and boil at 95-100°C for 5 minutes.[13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.[12][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

Studies have shown that DHIE can induce cell cycle arrest and autophagy through distinct signaling pathways in different cancer types.

DHIE_Signaling_Pathways cluster_breast_cancer Breast Cancer cluster_colorectal_cancer Colorectal Cancer DHIE1 This compound PLK1 PLK1 DHIE1->PLK1 inhibits p53 p53 PLK1->p53 G0G1_Arrest G0/G1 Phase Arrest p53->G0G1_Arrest induces DHIE2 This compound ER_Stress ER Stress DHIE2->ER_Stress G1S_Arrest G1/S Phase Arrest DHIE2->G1S_Arrest PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a eIF2a eIF2α PERK->eIF2a XBP1s XBP-1s IRE1a->XBP1s CHOP CHOP eIF2a->CHOP XBP1s->CHOP Autophagy Autophagy CHOP->Autophagy

Caption: Signaling pathways affected by this compound in breast and colorectal cancer cells.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer effects of DHIE in vitro.

Experimental_Workflow start Cancer Cell Culture treatment DHIE Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Determine IC50 viability->ic50 results Data Analysis & Interpretation ic50->results apoptosis->results cell_cycle->results western_blot->results

Caption: A standard workflow for in vitro evaluation of this compound's anticancer activity.

Cellular Effects of this compound

This diagram shows the logical relationship between DHIE treatment and its ultimate effects on cancer cells.

Cellular_Effects DHIE This compound Treatment Pathway_Modulation Modulation of Signaling Pathways (e.g., PLK1-p53, ER Stress) DHIE->Pathway_Modulation Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G1/S) Pathway_Modulation->Cell_Cycle_Arrest Apoptosis_Autophagy Induction of Apoptosis or Autophagy Pathway_Modulation->Apoptosis_Autophagy Inhibition Inhibition of Cancer Cell Proliferation & Growth Cell_Cycle_Arrest->Inhibition Apoptosis_Autophagy->Inhibition

Caption: Logical flow from this compound treatment to inhibition of cancer cell growth.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dehydrodiisoeugenol (DHIE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Dehydrodiisoeugenol (DHIE) chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DHIE.

Question Answer
My reaction yield is consistently low. What are the potential causes and how can I improve it? Low yields in DHIE synthesis can stem from several factors. Here's a systematic approach to troubleshooting: 1. Re-evaluate your choice of catalyst and solvent. The combination of catalyst and solvent significantly impacts the reaction yield. For instance, using cerium ammonium nitrate (CAN) in tetrahydrofuran (THF) has been reported to achieve yields as high as 81%.[1][2] In contrast, using ferric chloride in an ethanol-water mixture may result in yields around 30%.[1][2] 2. Optimize the reaction time and temperature. The duration of the reaction can be critical. Some methods require extended reaction times, up to 25 hours, while others, like the CAN-mediated synthesis, can be as short as 30 minutes.[1][2] Experiment with different reaction times to find the optimal point for your specific conditions. Temperature is another crucial parameter that should be optimized for your chosen catalytic system. 3. Consider the pH of the reaction medium, especially in biocatalytic synthesis. For enzymatic reactions, such as those using horseradish peroxidase (HRP), the pH is a critical factor. The highest yields have been observed at a pH of 3 with a 10% methanol concentration.[1][2] 4. Ensure the purity of your starting material, isoeugenol (IE). Impurities in the starting material can interfere with the reaction and lead to the formation of unwanted byproducts, thus reducing the yield of DHIE.
I am observing the formation of significant amounts of side products. How can I increase the selectivity for DHIE? The formation of side products is a common issue in oxidative dimerization reactions. To enhance selectivity: 1. Choose a more selective catalyst. Different catalysts exhibit varying levels of selectivity. For instance, biocatalysts like the peroxidase from Cocos nucifera L. can offer high stereoselectivity, yielding only the (-)-DHIE enantiomer.[1] 2. Adjust the reaction conditions. Fine-tuning parameters such as temperature, pressure, and reactant concentrations can favor the desired reaction pathway leading to DHIE. 3. Employ a different synthetic strategy. If radical dimerization is leading to a complex mixture of products, consider alternative methods that might offer better control over the reaction.
My biocatalytic synthesis is not working as expected. What should I check? Biocatalytic methods are sensitive to specific conditions. If you are facing issues: 1. Verify the enzyme activity. Ensure that your enzyme (e.g., HRP, laccase) is active. Improper storage or handling can lead to denaturation and loss of activity. 2. Optimize the reaction buffer and pH. As mentioned, the pH plays a crucial role in enzyme kinetics. The optimal pH can vary depending on the specific enzyme used.[1][2] 3. Check for the presence of inhibitors. Contaminants in your starting material or solvent could be inhibiting the enzyme.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the synthesis of DHIE.

Question Answer
What are the main methods for synthesizing this compound (DHIE)? There are two primary approaches for DHIE synthesis: 1. Classical Chemical Synthesis: This involves the oxidative dimerization of isoeugenol using various metal catalysts. Common catalysts include ferric chloride, silver oxide (Ag₂O), and cerium ammonium nitrate (CAN).[1][2] This method can produce high yields.[1][2] 2. Biocatalytic Synthesis: This approach utilizes enzymes like peroxidases (e.g., horseradish peroxidase) or laccases as catalysts.[1][2] These methods are performed under milder and more environmentally friendly conditions and can offer high enantioselectivity.[1][2]
What kind of yields can I expect from different synthesis methods? Yields can vary significantly depending on the chosen method and reaction conditions. - Classical Synthesis: Yields can range from 30% with ferric chloride to 81% with cerium ammonium nitrate.[1][2] - Biocatalytic Synthesis: Yields can be as high as 99% using horseradish peroxidase and H₂O₂ under optimized conditions.[1][2] Using coconut water as a source of peroxidase has been reported to yield 55-60% of the (-)-DHIE enantiomer.[1]
How do I choose between classical and biocatalytic synthesis? The choice depends on your specific goals: - For high yields and if you have access to the necessary reagents and equipment, classical synthesis with an optimized catalyst like CAN can be a good option.[1][2] - If you require high enantioselectivity , desire milder reaction conditions , and are looking for a more environmentally friendly approach, biocatalytic synthesis is preferable.[1]
What is the reaction mechanism for the formation of DHIE from isoeugenol? The synthesis of DHIE from isoeugenol proceeds via an oxidative dimerization reaction. This involves the formation of radical intermediates from isoeugenol, which then couple to form the dimeric structure of DHIE.[1][2]

Data Presentation

Table 1: Comparison of Classical Synthesis Methods for DHIE

CatalystSolventReaction TimeYield (%)Reference
Ferric ChlorideEthanol-WaterNot Specified30[1][2]
Silver Oxide (Ag₂O)Toluene and AcetoneNot Specified40[2]
Cerium Ammonium Nitrate (CAN)Tetrahydrofuran0.5 hours81[1][2]
Iodobenzene Diacetate (IDA)DichloromethaneNot Specified35[1][2]

Table 2: Comparison of Biocatalytic Synthesis Methods for DHIE

BiocatalystCo-substrate/MediumpHReaction TimeYield (%)Reference
Horseradish Peroxidase (HRP)Hydrogen Peroxide (H₂O₂) in Methanol-Buffer625 hours22[1][2]
Horseradish Peroxidase (HRP)Hydrogen Peroxide (H₂O₂) in Methanol-Buffer3Not SpecifiedHigh (with 10% methanol)[1][2]
Horseradish Peroxidase (HRP)Hydrogen Peroxide (H₂O₂)Not SpecifiedNot Specified99[1]
Peroxidase from Cocos nucifera L.Hydrogen Peroxide (H₂O₂) in Coconut WaterNot SpecifiedNot Specified55-60 (enantiomerically pure)[1]

Experimental Protocols

1. Classical Synthesis of DHIE using Cerium Ammonium Nitrate (CAN) [1][2]

  • Materials: Isoeugenol (IE), Cerium Ammonium Nitrate (CAN), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve isoeugenol in tetrahydrofuran in a reaction vessel.

    • Add 1.5 molar equivalents of cerium ammonium nitrate (CAN) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the crude product using column chromatography to obtain pure this compound.

2. Biocatalytic Synthesis of DHIE using Horseradish Peroxidase (HRP) [1]

  • Materials: Isoeugenol (IE), Horseradish Peroxidase (HRP), Hydrogen Peroxide (H₂O₂), Methanol, Citrate-Phosphate Buffer (pH 3).

  • Procedure:

    • Prepare a reaction mixture containing isoeugenol dissolved in a methanol-citrate-phosphate buffer (pH 3) with a 10% methanol concentration.

    • Add horseradish peroxidase (HRP) to the mixture.

    • Initiate the reaction by the dropwise addition of hydrogen peroxide (H₂O₂).

    • Maintain the reaction at a controlled temperature and stir for the optimized reaction time.

    • Monitor the formation of DHIE.

    • After the reaction is complete, extract the product with a suitable organic solvent.

    • Purify the extracted product to isolate DHIE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Select Synthesis Method (Classical or Biocatalytic) reagents Prepare Reagents: - Isoeugenol (IE) - Catalyst/Enzyme - Solvent/Buffer start->reagents setup Set up Reaction Vessel reagents->setup mix Mix Reactants setup->mix react Run Reaction under Optimized Conditions (Time, Temp, pH) mix->react monitor Monitor Reaction Progress react->monitor quench Quench Reaction monitor->quench extract Product Extraction quench->extract purify Purify Crude Product (e.g., Column Chromatography) extract->purify analyze Analyze Final Product (Yield, Purity) purify->analyze end End: Pure this compound analyze->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Issue check_catalyst Is the catalyst/enzyme and solvent/buffer optimal? start->check_catalyst optimize_conditions Are reaction conditions (time, temp, pH) optimized? check_catalyst->optimize_conditions No solution_catalyst Action: Select a more efficient catalyst/enzyme system. (e.g., CAN for classical, HRP for biocatalytic) check_catalyst->solution_catalyst Yes check_purity Is the starting material (IE) pure? optimize_conditions->check_purity No solution_conditions Action: Systematically vary and optimize reaction parameters. optimize_conditions->solution_conditions Yes solution_purity Action: Purify isoeugenol before the reaction. check_purity->solution_purity No end Improved Yield check_purity->end Yes solution_catalyst->optimize_conditions solution_conditions->check_purity solution_purity->end

Caption: Troubleshooting decision tree for low yield in DHIE synthesis.

References

Technical Support Center: Separation of Dehydrodiisoeugenol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Dehydrodiisoeugenol (DHIE) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating this compound enantiomers?

The primary methods for resolving racemic this compound ((±)-DHIE) include:

  • Direct High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: This is a common and direct method for separating the enantiomers. A ChiralPak AD column has been successfully used for this purpose[1].

  • Derivatization to Diastereomers followed by Separation: This classic method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[2][3] These diastereomers have different physical properties and can be separated using standard chromatography techniques like HPLC.[4][5] The separated diastereomers are then converted back to the individual enantiomers. For DHIE, transformation into α-methoxy-α-trifluoromethylphenylacetate derivatives has been reported, which were then separated by HPLC[1][4].

  • Enzymatic Resolution: This method uses enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. While not explicitly detailed for DHIE separation, it is a viable technique for chiral resolution.[3] For instance, the synthesis of DHIE using peroxidase from Cocos nucifera L. has been shown to yield only the (-)-DHIE enantiomer, suggesting a stereoselective synthesis that avoids a downstream separation step[1].

Q2: Which enantiomer of this compound is biologically more active?

The biological activity of this compound can be enantiomer-dependent. For example, in studies against Trypanosoma cruzi, the causative agent of Chagas disease, the (-)-DHIE enantiomer showed significantly higher activity than the (+)-DHIE enantiomer and the racemic mixture[1]. Conversely, against Schistosoma mansoni, the racemic mixture ((±)-DHIE) displayed the best activity, while the (+)-DHIE enantiomer had no activity[1].

Q3: Can I avoid the separation of enantiomers altogether?

In some cases, stereoselective synthesis can yield a single enantiomer, bypassing the need for chiral resolution. For example, the use of coconut water (which contains peroxidases) and H2O2 in the synthesis of DHIE from isoeugenol has been reported to produce only the (-)-DHIE enantiomer with yields of 55-60%[1].

Troubleshooting Guide

Problem 1: Poor or no separation of enantiomers on a chiral HPLC column.

  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for DHIE.

    • Solution: While ChiralPak AD has been reported to work, other polysaccharide-based CSPs could be screened.[1][6] It is often necessary to test a variety of chiral columns to find the one that provides the best selectivity for a new compound.[3]

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[7] Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can significantly impact peak shape and resolution for basic or acidic compounds, respectively[7].

  • Possible Cause: The flow rate is too high.

    • Solution: Reduce the flow rate. Lower flow rates can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

  • Possible Cause: The column temperature is not optimal.

    • Solution: Investigate the effect of temperature on the separation. Both increasing and decreasing the temperature can affect resolution, and in some cases, even invert the elution order of the enantiomers[8].

Problem 2: Peak broadening or tailing in the chromatogram.

  • Possible Cause: Sample overload.

    • Solution: Reduce the concentration and/or the injection volume of the sample.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a mobile phase modifier. For example, a small amount of a basic additive like DEA can prevent tailing for basic analytes.

  • Possible Cause: The column is degrading.

    • Solution: Flush the column with a strong solvent or, if necessary, replace it. Ensure the mobile phase is filtered and degassed to prolong column life.

Problem 3: Low yield after separation of diastereomeric derivatives.

  • Possible Cause: Incomplete derivatization reaction.

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to ensure the complete conversion of the enantiomers to their respective diastereomers.

  • Possible Cause: Loss of product during the separation step (e.g., crystallization or chromatography).

    • Solution: If using crystallization, ensure slow cooling and avoid agitation to maximize crystal formation and recovery. For chromatographic separation, carefully select the stationary and mobile phases to achieve good separation and recovery.

  • Possible Cause: Degradation of the product during the removal of the chiral auxiliary.

    • Solution: Use mild conditions for the cleavage of the chiral auxiliary to prevent degradation or racemization of the separated enantiomers.

Experimental Protocols

Protocol: Chiral HPLC Separation of this compound Enantiomers

This protocol is a representative method and may require optimization for your specific instrumentation and sample.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • ChiralPak AD (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase:

    • A mixture of a non-polar solvent and a polar modifier. A typical starting point would be a mixture of n-Hexane and Isopropanol (IPA). A common starting ratio is 90:10 (v/v).

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • Ambient (e.g., 25 °C).

  • Detection:

    • UV detection at a wavelength where DHIE has significant absorbance (e.g., 280 nm).

  • Sample Preparation:

    • Dissolve the racemic DHIE in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume:

    • 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the separation of the two enantiomeric peaks.

  • Optimization:

    • If resolution is poor, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%).

    • Other alcohols like ethanol can also be tested as modifiers.

    • Adjusting the flow rate and temperature may also improve separation.

Data Presentation

Table 1: Biological Activity of this compound Enantiomers

CompoundTarget OrganismIC50 / LC50 (µg/mL or µM)Reference
(-)-DHIETrypanosoma cruzi23.46 µg/mL[1]
(+)-DHIETrypanosoma cruzi87.73 µg/mL[1]
(±)-DHIETrypanosoma cruzi127.17 µg/mL[1]
(±)-DHIESchistosoma mansoniLC50 = 53.57 µM[1]
(-)-DHIESchistosoma mansoniLC50 = 91.71 µM[1]
(+)-DHIESchistosoma mansoniLC50 = 209.4 µM (inactive)[1]

Table 2: Synthesis Yields of this compound

MethodCatalyst/ReagentYieldProductReference
EnzymaticHorseradish Peroxidase (HRP) / H2O299%(±)-DHIE[1]
EnzymaticHorseradish Peroxidase (HRP) / H2O298.3%(±)-DHIE[1]
EnzymaticPeroxidase from Cocos nucifera / H2O255%(-)-DHIE[1]
EnzymaticPeroxidase from Cocos nucifera / H2O260%(-)-DHIE[1]
EnzymaticLaccase41%(±)-DHIE[1]

Visualizations

G cluster_0 Direct Chiral HPLC cluster_1 Diastereomeric Derivatization racemic_dhie1 (±)-DHIE hplc Chiral HPLC (e.g., ChiralPak AD) racemic_dhie1->hplc enantiomers Separated Enantiomers (+)-DHIE and (-)-DHIE hplc->enantiomers racemic_dhie2 (±)-DHIE derivatization React with Chiral Derivatizing Agent racemic_dhie2->derivatization diastereomers Diastereomer Mixture derivatization->diastereomers separation Standard Chromatography (e.g., HPLC on Silica) diastereomers->separation separated_diastereomers Separated Diastereomers separation->separated_diastereomers cleavage Remove Chiral Auxiliary separated_diastereomers->cleavage final_enantiomers Separated Enantiomers (+)-DHIE and (-)-DHIE cleavage->final_enantiomers

Caption: Workflow for the separation of this compound enantiomers.

G start Poor or No Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase check_flow_rate Is the flow rate too high? start->check_flow_rate check_temp Is the column temperature optimal? start->check_temp solution_csp Screen different CSPs (e.g., other polysaccharide-based columns) check_csp->solution_csp No solution_mobile_phase Systematically vary solvent/modifier ratio. Add additives (e.g., DEA, TFA). check_mobile_phase->solution_mobile_phase No solution_flow_rate Reduce the flow rate. check_flow_rate->solution_flow_rate Yes solution_temp Test different temperatures. check_temp->solution_temp No

Caption: Troubleshooting logic for poor HPLC separation of enantiomers.

References

Technical Support Center: Dehydrodiisoeugenol Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with dehydrodiisoeugenol (DDIE). It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability testing and analysis.

This compound Stability Profile: A Summary of Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific public data on forced degradation of this compound is limited, this summary is based on the known chemistry of related neolignans and general principles of pharmaceutical stress testing. The following table summarizes the expected stability of this compound under various stress conditions.

Stress ConditionReagent/ConditionExpected Stability of this compoundPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 80°C, 8 hrsLikely susceptible to degradation.Cleavage of ether linkages, potential ring-opening of the dihydrofuran ring.
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 8 hrsLikely susceptible to degradation.Similar to acidic conditions, with potential for phenolic group ionization influencing reactivity.
Oxidative Degradation 3% H₂O₂, Reflux, 8 hrsExpected to be susceptible to oxidation.Oxidation of the propenyl side chain, hydroxylation of the aromatic rings.
Thermal Degradation 80°C, 24 hrsGenerally stable at moderate temperatures.Minimal degradation expected under these conditions.
Photodegradation UV light (254 nm), 24 hrsMay be susceptible to photodegradation.Isomerization of the propenyl side chain, formation of photoproducts.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of this compound and quantifying its degradation products.

Stability-Indicating HPLC-UV Method

This protocol outlines a typical reversed-phase HPLC method suitable for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the separation of lignans and their degradation products.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition or a compatible solvent like methanol.

Visualizing Experimental Workflows

Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.

G cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Evaluation Acid Acidic Hydrolysis (e.g., 0.1M HCl) Stress Apply Stress Condition Acid->Stress Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Base->Stress Oxidation Oxidative Degradation (e.g., 3% H2O2) Oxidation->Stress Thermal Thermal Degradation (e.g., 80°C) Thermal->Stress Photo Photodegradation (e.g., UV light) Photo->Stress Prepare Prepare DDIE Solution Neutralize Neutralize/Quench Reaction Stress->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC-UV/PDA Analysis Dilute->HPLC MS LC-MS for Identification HPLC->MS Quantify Quantify Degradation MS->Quantify Identify Identify Degradants Quantify->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound. - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH with a suitable buffer or acid (e.g., formic acid). - Use a new column or a column with a different stationary phase. - Reduce the sample concentration.
Inconsistent retention times. - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the initial mobile phase for a sufficient time before each injection.
Appearance of extraneous peaks. - Contamination from glassware or solvents. - Sample degradation after preparation. - Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware. - Analyze samples promptly after preparation or store them at a low temperature. - Implement a robust needle wash protocol in the autosampler.
No degradation observed under stress conditions. - Stress conditions are not harsh enough. - this compound is highly stable under the tested conditions.- Increase the concentration of the stressor, temperature, or duration of exposure. - Confirm the stability of the compound under the applied conditions.
Mass balance is not within the acceptable range (95-105%). - Co-elution of degradation products. - Degradation products do not have a chromophore and are not detected by the UV detector. - Formation of volatile or insoluble degradation products.- Optimize the chromatographic method to resolve all peaks. - Use a mass spectrometer (MS) detector in parallel with the UV detector. - Consider using other analytical techniques like Gas Chromatography (GC) for volatile degradants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on metabolic studies, the primary pathways of degradation for this compound are expected to be oxidation, demethylation, and ring-opening of the dihydrofuran moiety.[1] Chemical degradation under forced conditions may follow similar pathways, particularly oxidative and hydrolytic routes.

Q2: How can I identify the degradation products of this compound?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for identifying degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to elucidate their structures. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.

Q3: What are the typical challenges in developing a stability-indicating method for this compound?

A3: A key challenge is ensuring the complete separation of all degradation products from the parent peak and from each other. As this compound has a complex structure, it can generate multiple degradation products with similar polarities, making chromatographic separation difficult. Another challenge is the potential for some degradation products to lack a UV chromophore, making them undetectable by UV detectors.

Q4: How should I prepare my samples for forced degradation studies?

A4: Samples should be prepared by dissolving this compound in a suitable solvent and then adding the stressor (e.g., acid, base, or oxidizing agent). The concentration of this compound should be chosen to allow for accurate quantification of both the parent drug and its degradation products. After the stress period, the reaction should be neutralized or quenched to prevent further degradation before analysis.

Q5: What is the significance of "mass balance" in a stability study?

A5: Mass balance is a critical parameter in forced degradation studies. It is the process of accounting for all the drug substance after degradation by summing the amount of the remaining parent drug and all the degradation products. A good mass balance (typically between 95% and 105%) indicates that the analytical method is capable of detecting and quantifying all major degradation products and that no significant amounts of non-chromophoric or volatile degradants are being formed.

References

Troubleshooting low bioactivity of synthetic Dehydrodiisoeugenol.

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic this compound (DDIE).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of synthetic DDIE, focusing on potential causes and solutions for unexpectedly low bioactivity.

Q1: My synthetic DDIE is showing lower than expected bioactivity. What are the primary factors I should investigate?

Low bioactivity of synthetic DDIE can stem from several factors, ranging from the compound's intrinsic properties to the experimental setup. A logical troubleshooting approach is crucial for identifying the root cause.

start_node Low Bioactivity Observed check_node check_node start_node->check_node Start Troubleshooting step_node1 Verify Purity & Identity (NMR, LC-MS, HPLC) check_node->step_node1 Purity Issue? check_node2 Solubility Issue? step_node step_node pathway_node pathway_node end_node Bioactivity Re-evaluated step_node1->check_node2 step_node1->check_node2 If Pure step_node2 Optimize Solubilization Protocol (e.g., use DMSO, sonicate) check_node2->step_node2 Yes check_node3 Stereoisomer Issue? check_node2->check_node3 If Soluble step_node2->check_node3 step_node3 Characterize Stereoisomeric Ratio (Chiral HPLC) check_node3->step_node3 Yes check_node4 Assay Interference? check_node3->check_node4 If Correct Isomer step_node3->check_node4 step_node4 Run Assay Controls (e.g., compound in cell-free media) check_node4->step_node4 Yes step_node4->end_node

Caption: General troubleshooting workflow for low DDIE bioactivity.

Q2: How critical is the stereochemistry of DDIE to its biological activity?

The stereochemistry of DDIE can be highly significant. DDIE exists as a pair of enantiomers, (+)-DDIE and (-)-DDIE. Synthetic procedures often yield a racemic mixture ((±)-DDIE). Research has shown that the biological activity can differ significantly between the enantiomers and the racemic mixture.

For example, in studies on Trypanosoma cruzi, (-)-DDIE showed the highest activity, while the racemic mixture had the lowest.[1] Conversely, for activity against Schistosoma mansoni, the racemic (±)-DDIE was the most potent.[1]

Recommendation: If you are observing inconsistent or low activity, it is crucial to determine the stereoisomeric composition of your synthetic batch. A different ratio of enantiomers compared to a reference standard could explain the discrepancy.

Q3: My DDIE sample is not dissolving well. How can I improve solubility and does it affect my results?

Poor solubility is a direct cause of artificially low bioactivity, as the compound cannot reach its target in an effective concentration. DDIE is sparingly soluble in water but is soluble in organic solvents.[1]

Solubility Data:

  • DMSO: Soluble at concentrations as high as 65 mg/mL (199.14 mM).[2]

  • Other Organic Solvents: Readily soluble in ethyl acetate and dichloromethane.[1]

Troubleshooting Steps:

  • Prepare a High-Concentration Stock in 100% DMSO: Prepare a stock solution (e.g., 10-50 mM) in pure DMSO.

  • Serial Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Gentle Warming and Vortexing: Briefly warm the solution and vortex to aid dissolution.

  • Sonication: If precipitation occurs upon dilution, brief sonication can help re-dissolve the compound.

  • Precipitation Check: Before adding to cells, visually inspect the final dilution under a microscope to ensure no precipitation has occurred.

Q4: Could my synthetic DDIE be impure? What are common impurities?

Yes, impurities from the synthesis process can significantly impact bioactivity, either by being inactive or by having an antagonistic effect. The most common synthesis route for DDIE is the oxidative dimerization of isoeugenol.[1]

Potential Impurities:

  • Unreacted Isoeugenol: The starting material may be present in the final product.

  • Other Dimeric Species: The dimerization process can sometimes yield other, less active dimeric isomers.[3]

  • Solvents and Reagents: Residual solvents or catalysts from the reaction and purification steps.

Verification Protocol:

  • Identity Confirmation: Use ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the sample and identify any potential contaminants. A purity level of >95% is recommended for biological assays.

Section 2: Quantitative Bioactivity Data

The cytotoxic activity of DDIE can vary significantly depending on the cancer cell line. The following table summarizes reported IC₅₀ values.

Cell LineCancer TypeIC₅₀ (µM)Reference
A-549Non-small Cell Lung Cancer2.0 / 22.19[1][4]
NCI-H23Non-small Cell Lung Cancer20.03[1][4]
NCI-H520Non-small Cell Lung Cancer30.20[1][4]
NCI-H460Non-small Cell Lung Cancer35.01[1][4]
MCF7Breast Adenocarcinoma1.6[1][4]
HCT-15Colorectal Carcinoma10.0[1][4]
HCT116Colorectal Carcinoma54.32[1]
SW620Colorectal Carcinoma46.74[1]
HL-60Acute Promyelocytic Leukemia96.9% inhibition (for a derivative)[4]

Note: IC₅₀ values can vary between labs due to different experimental conditions (e.g., cell density, incubation time).

Section 3: Key Signaling Pathways

DDIE is known to modulate several key signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

DDIE has been shown to be a potent anti-inflammatory agent by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor protein IκBα. This action keeps the p65 NF-κB subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like COX-2.[1][5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) IKK IKK Complex LPS->IKK Activates IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates IκBα IkBa IκBα p65 p65 p65_nuc p65 p65->p65_nuc Translocation IkBa_p65->p65 Degrades IκBα, Releases p65 DDIE This compound DDIE->IKK Inhibits DNA DNA p65_nuc->DNA Binds Response Inflammatory Gene Transcription (e.g., COX-2) DNA->Response

Caption: DDIE inhibits the canonical NF-κB signaling pathway.

mTOR/HIF1-α Signaling Pathway

DDIE has also been found to inhibit the proliferation and migration of pulmonary artery smooth muscle cells through the mTOR/HIF1-α/HK2 signaling pathway.[6] The mTOR pathway is a central regulator of cell growth, and its downstream effector HIF-1α is critical for cellular adaptation to hypoxia and is often overexpressed in tumors.

GrowthFactors Growth Factors (e.g., PDGF-BB) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Promotes Translation HK2 HK2 HIF1a->HK2 Promotes Transcription Proliferation Cell Proliferation & Migration HK2->Proliferation DDIE This compound DDIE->mTOR Inhibits

Caption: DDIE inhibits the mTOR/HIF1-α signaling pathway.

Section 4: Experimental Protocols

Detailed methodologies for common assays are provided below, including troubleshooting tips specific to DDIE.

Protocol 1: Assessing DDIE Cytotoxicity using MTT Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability. Live cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • DDIE stock solution (e.g., 20 mM in 100% DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DDIE from your DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the DDIE-containing medium or control medium (with equivalent DMSO concentration) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Troubleshooting:

  • High Background: Phenol red in the culture medium can interfere. Use phenol red-free medium or include a background control (medium + MTT + DMSO, no cells).

  • Low Absorbance/Signal: Cell density may be too low, or incubation with MTT was too short. Optimize cell number and incubation time.

  • Incomplete Dissolution of Crystals: Increase shaking time or gently pipette up and down to ensure all formazan is dissolved before reading.

  • Compound Interference: DDIE is a phenolic compound and could potentially reduce MTT directly. Run a control with the highest concentration of DDIE in cell-free medium with MTT to check for direct reduction.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, a reaction that is observed as a color change from purple to yellow.

Materials:

  • DDIE stock solution (in methanol or ethanol)

  • DPPH stock solution (e.g., 0.1 mM in methanol or ethanol, freshly prepared and protected from light)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare serial dilutions of your DDIE stock solution and the positive control in methanol/ethanol in separate tubes.

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of each DDIE dilution or control to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a blank control containing only 50 µL of solvent and 150 µL of DPPH solution.

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm.

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Troubleshooting:

  • Inconsistent Results: The DPPH solution is light-sensitive. Ensure it is freshly prepared and kept in the dark throughout the experiment.

  • Slow Reaction: Some phenolic compounds, like DDIE, may exhibit slow reaction kinetics with DPPH.[3] You may need to optimize the incubation time by taking readings at multiple time points (e.g., 30, 60, 90 minutes) to ensure the reaction has reached a plateau.

  • Compound Color Interference: If your DDIE solution is colored, it may interfere with the absorbance reading. Prepare a sample blank for each concentration (DDIE dilution + solvent, without DPPH) and subtract its absorbance from the corresponding sample reading.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Dehydrodiisoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of Dehydrodiisoeugenol (DDIE).

This compound, a promising bioactive neolignan, exhibits poor oral bioavailability primarily due to its high lipophilicity and low aqueous solubility. This inherent challenge can significantly hinder its therapeutic development. Advanced formulation strategies, particularly the use of nano-delivery systems like Solid Lipid Nanoparticles (SLNs) and Liposomes, have emerged as effective approaches to overcome these limitations. This guide will address common issues encountered during the experimental process of developing and evaluating these nanoformulations.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound (DDIE) low?

A1: The low oral bioavailability of DDIE stems from its physicochemical properties. It is a highly lipophilic molecule and is sparingly soluble in water.[1] This poor aqueous solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What are the primary strategies to enhance the in vivo bioavailability of DDIE?

A2: The most promising strategies focus on improving the solubility and absorption of DDIE. Nanoformulations, such as Solid Lipid Nanoparticles (SLNs) and liposomes, are at the forefront of these efforts. These systems can encapsulate DDIE, protecting it from degradation in the gastrointestinal tract and presenting it in a form that is more readily absorbed.

Q3: How do Solid Lipid Nanoparticles (SLNs) and Liposomes improve the bioavailability of DDIE?

A3: Both SLNs and liposomes are lipid-based nanocarriers that can encapsulate lipophilic drugs like DDIE.

  • SLNs are composed of a solid lipid core stabilized by surfactants. They can increase the oral bioavailability of poorly water-soluble drugs by enhancing their solubilization, protecting them from enzymatic degradation, and facilitating their uptake through the lymphatic system, thereby bypassing first-pass metabolism in the liver.

  • Liposomes are vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. For a lipophilic drug like DDIE, the molecule would be entrapped within the lipid bilayer. Liposomes can improve bioavailability by increasing the drug's solubility, protecting it from the harsh environment of the GI tract, and enhancing its absorption across the intestinal epithelium.

Q4: What are the critical quality attributes to consider when developing DDIE nanoformulations?

A4: Key quality attributes for DDIE-loaded nanoformulations include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically below 200 nm) and a narrow PDI are desirable for better absorption and stability.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a crucial parameter for stability. A higher absolute zeta potential value generally corresponds to better physical stability due to electrostatic repulsion between particles.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are essential for delivering a therapeutically relevant dose of DDIE and for the economic viability of the formulation.

  • In Vitro Drug Release Profile: A sustained release profile is often desirable to maintain therapeutic drug concentrations over an extended period.

Troubleshooting Guides

Low Encapsulation Efficiency (%EE) of DDIE in Solid Lipid Nanoparticles (SLNs)
Potential Cause Troubleshooting Step
Poor solubility of DDIE in the selected solid lipid. Screen different solid lipids to find one with higher solubilizing capacity for DDIE. The choice of lipid is critical, and lipids with a less perfect crystal lattice can accommodate more drug.
Drug expulsion during lipid recrystallization. Incorporate a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs). The less-ordered lipid matrix of NLCs can increase drug loading and reduce drug expulsion.
Insufficient surfactant concentration. Optimize the concentration and type of surfactant. A combination of surfactants can sometimes be more effective in stabilizing the nanoparticles and improving encapsulation.
High homogenization temperature. While the lipid needs to be molten, excessively high temperatures can decrease the partitioning of the lipophilic drug into the lipid phase. Optimize the temperature to be just above the melting point of the lipid.
Instability of DDIE-Loaded Liposomes (e.g., aggregation, drug leakage)
Potential Cause Troubleshooting Step
Low zeta potential leading to aggregation. Incorporate charged lipids (e.g., phosphatidylglycerol) into the liposome formulation to increase the surface charge and enhance electrostatic stabilization.
High membrane fluidity causing drug leakage. Include cholesterol in the lipid bilayer. Cholesterol can modulate membrane fluidity and reduce the permeability of the bilayer to the encapsulated drug.
Oxidative degradation of phospholipids. Add an antioxidant (e.g., alpha-tocopherol) to the formulation to protect the lipids from oxidation. Handle the formulation under an inert atmosphere (e.g., nitrogen) where possible.
Inappropriate storage conditions. Store the liposomal dispersion at a recommended temperature (usually 4°C) and protect it from light. Avoid freezing, as this can disrupt the liposomal structure.
High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Inconsistent dosing volume or concentration. Ensure accurate and consistent preparation of the dosing formulation. Use calibrated equipment for administration.
Variability in the physiological state of the animals (e.g., fed vs. fasted). Standardize the experimental conditions. Typically, oral bioavailability studies are conducted in fasted animals to reduce variability in gastric emptying and food-drug interactions.
Issues with the blood sampling or processing technique. Develop and validate a robust protocol for blood collection, handling, and plasma separation. Ensure consistency in timing and technique across all animals.
Analytical method variability. Validate the bioanalytical method (e.g., HPLC) for linearity, accuracy, precision, and stability of the analyte in the biological matrix.

Quantitative Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Curcumin and Curcumin-Loaded SLNs after Oral Administration in Rats.

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)
Curcumin Suspension500.29 ± 0.1910.56 ± 0.14100
Curcumin-SLNs500.46 ± 0.191--
NCC-Coated Curcumin-SLNs¹500.73 ± 0.3125.32 ± 1.21950

Data presented as mean ± SD. Data is representative and sourced from a study on curcumin for illustrative purposes.[2][3] ¹NCC: N-carboxymethyl chitosan.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (DDIE-SLNs) by High-Pressure Homogenization

Materials:

  • This compound (DDIE)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of DDIE in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the DDIE-SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Preparation of this compound-Loaded Liposomes (DDIE-Liposomes) by Thin-Film Hydration Method

Materials:

  • This compound (DDIE)

  • Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • Lipid Film Formation: Dissolve DDIE, phospholipids, and cholesterol in a suitable organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. This will lead to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated DDIE by centrifugation or dialysis.

  • Characterization: Characterize the DDIE-Liposome suspension for particle size, PDI, zeta potential, and encapsulation efficiency.

In Vivo Oral Bioavailability Study in a Rat Model (Representative Protocol)

Animals:

  • Male Wistar rats (200-250 g)

Methodology:

  • Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing: Divide the rats into groups (e.g., Control - free DDIE suspension; Test - DDIE-SLN or DDIE-Liposome dispersion). Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis (HPLC):

    • Extraction: Extract DDIE from the plasma samples using a protein precipitation method. For example, add acetonitrile to the plasma sample, vortex, and centrifuge to precipitate the proteins.

    • HPLC Analysis: Analyze the supernatant containing the extracted DDIE using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.

  • Pharmacokinetic Analysis: Determine the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profile using appropriate software. Calculate the relative bioavailability of the nanoformulation compared to the free DDIE suspension.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 DDIE's Effect on mTOR Pathway PDGF_BB PDGF-BB PDGFR PDGFR PDGF_BB->PDGFR Activates mTOR mTOR PDGFR->mTOR Activates HIF1a HIF1-α mTOR->HIF1a Activates HK2 HK2 HIF1a->HK2 Activates Proliferation_Migration Cell Proliferation & Migration HK2->Proliferation_Migration DDIE This compound DDIE->mTOR Inhibits

Caption: DDIE inhibits the mTOR/HIF1-α/HK2 signaling pathway.

G cluster_1 DDIE's Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IκB Kinase (IKK) TLR4->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to COX2_TNFa COX-2, TNF-α Expression Nucleus->COX2_TNFa Induces transcription DDIE This compound DDIE->IKK Inhibits

Caption: DDIE inhibits the NF-κB inflammatory signaling pathway.

G cluster_2 Experimental Workflow for Bioavailability Enhancement Formulation DDIE Nanoformulation (SLN or Liposome) Characterization Physicochemical Characterization (Size, Zeta, %EE) Formulation->Characterization InVivo In Vivo Study (Rat Model) Characterization->InVivo Dosing Oral Administration InVivo->Dosing Sampling Blood Sampling Dosing->Sampling Analysis HPLC Analysis of Plasma Sampling->Analysis PK Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK Comparison Bioavailability Comparison PK->Comparison

Caption: Workflow for evaluating enhanced bioavailability of DDIE.

References

Pitfalls in interpreting the antioxidant capacity of Dehydrodiisoeugenol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dehydrodiisoeugenol (DHIE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered when interpreting the antioxidant capacity of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My this compound (DHIE) sample shows high antioxidant activity in the ABTS assay but very low or no activity in the DPPH assay. Is my sample impure or is the assay failing?

Answer: This is a commonly observed phenomenon and likely not an issue with sample purity or a fundamental assay failure. The discrepancy arises from the inherent differences in the reaction kinetics and mechanisms of the DPPH and ABTS assays, particularly with sterically hindered phenols like DHIE.

  • Slow Reaction Kinetics with DPPH: The DPPH radical is sterically hindered, and its reaction with DHIE, a bulky molecule, is very slow.[1] This slow kinetic behavior can lead to an underestimation of the antioxidant capacity, especially if the endpoint is measured after a short incubation time.[1] In some studies, DHIE has been reported to show weak or even no DPPH radical scavenging activity.[2]

  • Faster Reaction with ABTS: The ABTS radical cation is more accessible and reacts more rapidly with a broader range of antioxidants, including those with slower reaction kinetics.[2][3] This is why the ABTS assay often shows a higher antioxidant capacity for DHIE.

Troubleshooting Steps:

  • Extend DPPH Incubation Time: For the DPPH assay, extend the reaction time to several hours (e.g., up to 6 hours or more) and take multiple readings to ensure the reaction has reached a steady state. Standard 30-minute incubation times are often insufficient for DHIE.

  • Compare with a Positive Control: Use a well-characterized antioxidant with fast kinetics (e.g., Trolox or Ascorbic Acid) and one with slow kinetics to validate your assay setup.

  • Prioritize the ABTS Assay: For a more representative measure of the radical scavenging capacity of DHIE, the ABTS assay is generally more suitable.

Issue 2: The antioxidant capacity values for my DHIE sample are inconsistent across different experiments, even when using the same assay.

Answer: Inconsistent results can often be traced back to experimental variables, particularly the choice of solvent and the solubility of DHIE.

  • Solvent Effects: The polarity of the solvent can significantly influence the antioxidant activity measurements.[2][3] The mechanism of antioxidant action (Hydrogen Atom Transfer vs. Single Electron Transfer) can be favored differently in various solvents, affecting the reaction rate and capacity.

  • Solubility of DHIE: this compound is sparingly soluble in water and more soluble in organic solvents like ethanol, methanol, and DMSO.[2] If DHIE is not fully dissolved in the assay medium, its availability to react with the radical will be limited, leading to lower and more variable results.

Troubleshooting Steps:

  • Ensure Complete Solubilization: Visually inspect your DHIE solution to ensure there is no precipitate. It may be necessary to prepare a stock solution in a solvent in which DHIE is highly soluble (e.g., DMSO or ethanol) and then dilute it in the assay buffer. Be mindful of the final solvent concentration in your assay, as it can affect the results.

  • Standardize Your Solvent System: Use the same solvent system for all comparative experiments. When reporting your results, always specify the solvent used.

  • Consider Solvent Polarity: Be aware that the choice of solvent can impact the antioxidant mechanism being measured. For instance, methanol and ethanol are common solvents for DPPH assays.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical IC50 values for this compound in antioxidant assays?

A1: The reported IC50 values for DHIE vary significantly depending on the assay and the specific experimental conditions. It is crucial to compare values obtained using the same methodology. Below is a summary of some reported values.

AssayReported IC50 ValuesReference
DPPH0.075 mM, 1.312 mM, 5.320 mM, 66.02 µg/mL[2]
ABTS8.43 µg/mL, 12.3 µM[2][3]

Note: The wide range of reported IC50 values for the DPPH assay highlights the sensitivity of this assay to experimental conditions and the slow reaction kinetics of DHIE.

Q2: Could this compound act as a pro-oxidant?

A2: While there is no direct evidence in the reviewed literature to suggest that DHIE has pro-oxidant activity, it is a possibility that cannot be entirely ruled out under specific conditions. Related phenolic compounds, such as eugenol, have been shown to exhibit a dual role, acting as either antioxidants or pro-oxidants depending on the concentration and the surrounding chemical environment.[5][6] Pro-oxidant activity often involves the generation of reactive oxygen species through interaction with metal ions or by producing unstable radical intermediates.

Recommendation: If you suspect pro-oxidant activity, for instance, if you observe increased oxidative damage in a cellular model upon DHIE treatment, it would be prudent to conduct specific assays to detect reactive oxygen species (e.g., DCFH-DA assay) or to assess oxidative damage to lipids, proteins, or DNA in the presence of DHIE.

Q3: What is the underlying mechanism of DHIE's antioxidant activity?

A3: The antioxidant activity of DHIE is primarily attributed to its phenolic hydroxyl group.[3] Like other phenolic antioxidants, it can neutralize free radicals through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thus quenching it.

  • Single Electron Transfer (SET): The DHIE molecule can donate an electron to a free radical, followed by proton loss from the hydroxyl group.

The dominant mechanism can be influenced by the solvent and the nature of the free radical.[7]

Experimental Protocols

DPPH Radical Scavenging Assay (General Protocol)

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent (e.g., methanol or ethanol). Store in the dark.

    • Prepare a series of dilutions of your DHIE sample and a positive control (e.g., Trolox) in the same solvent.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the DHIE sample or standard.

    • Add the DPPH solution and mix well.

    • Incubate the reaction mixture in the dark. For DHIE, consider extended incubation times (e.g., 30 min, 1h, 2h, 4h, 6h) to monitor the reaction kinetics.

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

    • A blank containing the solvent and the sample (without DPPH) should be included to account for any absorbance from the sample itself. A control containing the solvent and DPPH (without the sample) represents 100% of the radical.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay (General Protocol)

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.

    • Before the assay, dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of your DHIE sample and a positive control (e.g., Trolox) in the buffer.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a small volume of the DHIE sample or standard.

    • Add the diluted ABTS radical solution and mix well.

    • Incubate for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Visualizations

G cluster_workflow Troubleshooting Workflow: Discrepant Antioxidant Results for DHIE Start Start: DHIE shows low DPPH but high ABTS activity CheckKinetics Hypothesis 1: Slow DPPH Reaction Kinetics Start->CheckKinetics CheckSolubility Hypothesis 2: Poor DHIE Solubility Start->CheckSolubility ActionKinetics Action: Extend DPPH incubation time (e.g., 2-6 hours) CheckKinetics->ActionKinetics ActionSolubility Action: Ensure complete solubilization (e.g., use co-solvent like DMSO) CheckSolubility->ActionSolubility ResultKinetics Result: DPPH activity increases over time ActionKinetics->ResultKinetics ResultSolubility Result: Consistent results after proper dissolution ActionSolubility->ResultSolubility Conclusion Conclusion: Initial discrepancy is due to kinetic and solubility issues. ABTS is a more suitable assay. ResultKinetics->Conclusion ResultSolubility->Conclusion

Caption: Troubleshooting workflow for discrepant DHIE antioxidant results.

G cluster_pathway Antioxidant Mechanisms of this compound (DHIE) DHIE This compound (DHIE-OH) HAT_path Hydrogen Atom Transfer (HAT) DHIE->HAT_path SET_path Single Electron Transfer (SET) DHIE->SET_path FreeRadical Free Radical (R•) FreeRadical->HAT_path FreeRadical->SET_path DHIE_radical DHIE Radical (DHIE-O•) HAT_path->DHIE_radical Neutralized_Radical_HAT Neutralized Radical (RH) HAT_path->Neutralized_Radical_HAT DHIE_cation DHIE Cation Radical (DHIE-OH•+) SET_path->DHIE_cation Radical_anion Radical Anion (R-) SET_path->Radical_anion DHIE_cation->DHIE_radical Proton_loss Proton Loss (H+) DHIE_cation->Proton_loss

Caption: Antioxidant mechanisms of this compound (DHIE).

References

Technical Support Center: Method Refinement for Dehydrodiisoeugenol (DDIE) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydrodiisoeugenol (DDIE) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction of DDIE from complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low DDIE Yield Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for DDIE.DDIE is soluble in organic solvents like ethyl acetate and dichloromethane[1]. Experiment with solvents of varying polarities. Methanol and ethanol have been used for general extraction from nutmeg[2]. A mixture of acetone and methanol has also been reported for extracting phenolic compounds[3].
Inefficient Extraction Method: Maceration may not be as effective as other techniques for extracting DDIE.Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to provide higher yields of phenolic compounds in shorter times compared to maceration[4][5][6].
Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to poor yields.Optimize extraction parameters. For UAE, factors like temperature, time, and ethanol concentration can be optimized to maximize yield[7]. For nutmeg oleoresin, UAE at 40% power for 10 minutes has been shown to be effective[8].
Degradation of DDIE: DDIE may be sensitive to high temperatures or prolonged extraction times.Use milder extraction conditions. UAE can be performed at lower temperatures, preserving thermolabile compounds. Avoid excessive heat and light exposure during the extraction process.
Co-extraction of Impurities Poor Selectivity of Solvent: The chosen solvent may be co-extracting a wide range of other compounds from the matrix.Employ a multi-step extraction or fractionation process. Start with a non-polar solvent to remove lipids and other non-polar compounds before extracting with a more polar solvent to target DDIE.
Complex Matrix: The raw material (e.g., nutmeg seeds) contains a high concentration of fats, oils, and other interfering substances[9].Defatting the sample with a non-polar solvent like hexane prior to the main extraction can significantly reduce impurities. Solid-Phase Extraction (SPE) can be used for cleanup after the initial extraction.
Difficulty in Purification Presence of Structurally Similar Compounds: The crude extract may contain other lignans and phenylpropanoids with similar chemical properties to DDIE.Utilize chromatographic techniques for purification. Column chromatography with silica gel is a common method. High-Performance Liquid Chromatography (HPLC) can be used for final purification and to obtain high-purity DDIE[9].
Matrix Effects in Chromatography: Co-extracted compounds can interfere with the chromatographic separation.Pre-purify the extract using Solid-Phase Extraction (SPE) to remove major interfering compounds before proceeding to column chromatography or HPLC.
Inconsistent Results Variability in Raw Material: The concentration of DDIE can vary depending on the source, age, and storage conditions of the plant material.Source raw material from a consistent and reliable supplier. Whenever possible, analyze the DDIE content of the raw material before extraction to establish a baseline.
Inconsistent Extraction Protocol: Minor variations in the experimental procedure can lead to significant differences in yield and purity.Standardize the extraction protocol, ensuring consistent parameters such as solvent volume, extraction time, temperature, and agitation speed.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in plant matrices?

A1: The concentration of this compound (DDIE) can vary significantly depending on the plant species and the specific part of the plant being analyzed. For instance, in an ethanol extract of nutmeg (Myristica fragrans), the concentration of DDIE was found to be 4.662%[10]. Different plant families like Aristolochiaceae, Lauraceae, Magnoliaceae, and Piperaceae are known to contain DDIE in concentrations ranging from 0.08 to 0.53 mg/g of the plant material[1].

Q2: Which extraction solvent is best for this compound?

A2: The choice of solvent depends on the specific extraction method and the desired purity of the final product. DDIE is soluble in organic solvents such as ethyl acetate and dichloromethane[1]. For the extraction of oleoresin from nutmeg, which contains DDIE, absolute ethanol has been used in maceration and ultrasound-assisted extraction[8]. A 70% methanol solution has also been used for the initial extraction of compounds from nutmeg seeds[2]. It is often beneficial to perform a sequential extraction, starting with a non-polar solvent to remove fats and then using a more polar solvent to extract the lignans.

Q3: How can I improve the purity of my this compound extract?

A3: To improve the purity of your DDIE extract, a multi-step approach is recommended. First, a defatting step using a non-polar solvent like hexane can remove a significant amount of lipidic impurities. Following the initial extraction, Solid-Phase Extraction (SPE) can be employed for sample cleanup. For final purification, chromatographic methods such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) are highly effective in separating DDIE from other closely related compounds[9][11].

Q4: Is Ultrasound-Assisted Extraction (UAE) a suitable method for this compound?

A4: Yes, Ultrasound-Assisted Extraction (UAE) is a highly suitable method for extracting DDIE and other phenolic compounds. UAE can significantly reduce extraction time and improve yield compared to traditional methods like maceration[4][6]. For example, a study on nutmeg oleoresin found that UAE for 10 minutes could achieve a similar yield to 3 days of maceration[8]. The efficiency of UAE is attributed to the acoustic cavitation that enhances solvent penetration into the plant matrix.

Q5: What are the key parameters to optimize for an efficient this compound extraction?

A5: The key parameters to optimize for an efficient DDIE extraction include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. For methods like UAE, additional parameters such as ultrasound frequency and power should also be optimized[7]. The optimal conditions will depend on the specific plant matrix and the extraction technique being used. A systematic approach, such as a response surface methodology, can be employed to determine the optimal combination of these parameters for maximizing DDIE yield.

Data Presentation

Table 1: Comparison of this compound (DDIE) Yield from Myristica fragrans (Nutmeg) using Different Extraction Parameters

Extraction MethodSolventExtraction TimeTemperatureDDIE Yield/ConcentrationReference
Soxhlet70% Methanol8 hoursReflux12.8% (total extract)[2]
MacerationAbsolute Ethanol3 daysRoom Temperature9.63% (oleoresin)[8]
Ultrasound-Assisted Extraction (UAE)Absolute Ethanol10 minutesRoom Temperature~9.6% (oleoresin)[8]
Ultrasound-Assisted Extraction (UAE)Ethanol45 minutes50°C23.63% (oleoresin), 11.11% (DDIE in volatile fraction)[12]
SoxhletPetroleum Ether, Ethyl Acetate, Acetone, Ethanol (successively)20 hours eachRefluxEthyl acetate extract showed highest antioxidant activity[13]
HPLC Analysis of Ethanolic ExtractEthanolNot specifiedNot specified4.662% (DDIE in extract)[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Nutmeg Seeds

This protocol is a refined method based on established UAE procedures for natural products.

1. Sample Preparation:

  • Grind dried nutmeg seeds into a fine powder (e.g., 60 mesh).
  • Accurately weigh 10 g of the powdered sample.

2. Defatting (Optional but Recommended):

  • Add the powdered sample to a flask with 100 mL of n-hexane.
  • Stir the mixture for 1-2 hours at room temperature.
  • Filter the mixture and discard the hexane fraction.
  • Allow the defatted powder to air dry completely.

3. Ultrasound-Assisted Extraction:

  • Place the defatted nutmeg powder in a 250 mL flask.
  • Add 100 mL of absolute ethanol (1:10 solid-to-liquid ratio)[8].
  • Place the flask in an ultrasonic bath.
  • Sonication parameters:
  • Frequency: 20 kHz
  • Power: 700 W
  • Amplitude: 90%
  • Temperature: 50°C
  • Extraction Time: 45 minutes[12].
  • Ensure the flask is properly submerged and the temperature is maintained.

4. Post-Extraction Processing:

  • After sonication, filter the mixture through Whatman No. 1 filter paper.
  • Wash the residue with a small amount of fresh ethanol to ensure complete recovery.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude oleoresin extract.

5. Storage:

  • Store the crude extract in a sealed, amber-colored vial at -20°C to prevent degradation.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the cleanup of the crude DDIE extract.

1. SPE Cartridge Selection and Conditioning:

  • Select a reversed-phase SPE cartridge (e.g., C18).
  • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge dry out.

2. Sample Preparation and Loading:

  • Dissolve a known amount of the crude extract in a minimal amount of methanol and then dilute with water to a final concentration where the organic solvent is less than 5%.
  • Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

3. Washing:

  • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to elute polar impurities.

4. Elution:

  • Elute the fraction containing DDIE with a stronger solvent, such as 5 mL of 80-100% methanol or ethyl acetate.
  • Collect the eluate in a clean collection tube.

5. Final Processing:

  • Evaporate the solvent from the collected eluate under a gentle stream of nitrogen or using a rotary evaporator.
  • The resulting purified fraction can be further analyzed by HPLC or subjected to further purification steps like column chromatography.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Nutmeg Seeds grinding Grinding (60 mesh) start->grinding defatting Defatting (n-hexane) grinding->defatting uae Ultrasound-Assisted Extraction (Ethanol) defatting->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude DDIE Extract concentration->crude_extract spe Solid-Phase Extraction (SPE Cleanup) crude_extract->spe hplc HPLC Analysis/ Purification spe->hplc pure_ddie Pure DDIE hplc->pure_ddie

Caption: Experimental workflow for DDIE extraction and purification.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by DDIE cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk Activates ddie This compound (DDIE) ddie->ikk Inhibits ikba IκBα ikk->ikba Phosphorylates ikba_p P-IκBα ikba->ikba_p Phosphorylation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB ikba_p->nfkb_active Degradation & Release nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to gene_exp Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) dna->gene_exp Transcription

Caption: DDIE inhibits the NF-κB signaling pathway.

mapk_pathway cluster_stimulus_mapk Cellular Stress/Stimuli cluster_inhibition_mapk Potential Regulation by DDIE cluster_mapk_cascade MAPK Signaling Cascade cluster_cellular_response Cellular Response stimuli Oxidative Stress, Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, ASK1) stimuli->mapkkk Activates ddie_mapk This compound (DDIE) mapk MAPK (p38, JNK, ERK) ddie_mapk->mapk Modulates Phosphorylation? mapkk MAPKK (e.g., MKK3/6, MEK1/2) mapkkk->mapkk Phosphorylates mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Activates cellular_outcomes Inflammation, Apoptosis, Cell Proliferation transcription_factors->cellular_outcomes Regulates

Caption: Potential modulation of the MAPK signaling pathway by DDIE.

References

Validation & Comparative

Dehydrodiisoeugenol vs. Isoeugenol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of dehydrodiisoeugenol and isoeugenol, offering experimental data, methodological protocols, and mechanistic insights to inform research and development in antioxidant therapies.

Executive Summary

Isoeugenol consistently demonstrates superior antioxidant activity compared to its dimer, this compound. This difference is attributed to the higher stability of the phenoxyl radical formed from isoeugenol, a key factor in its potent free radical scavenging capabilities. While this compound also possesses antioxidant properties, its efficacy is comparatively lower. This guide will delve into the quantitative data and experimental methodologies that substantiate these findings.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacities of this compound and isoeugenol have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant activity.

CompoundAssayEC50/IC50 (µg/mL)Reference
Isoeugenol DPPH17.1[1][2]
ABTS87.9[1][2]
This compound DPPHLower than Isoeugenol*[3]
ABTS8.43[4]

*In a direct comparative study, the antioxidant activity of this compound determined by the DPPH method was found to be lower than that of isoeugenol, considering both EC50 and Antiradical Efficiency.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored by a decrease in its absorbance at a specific wavelength.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: this compound and isoeugenol are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • EC50 Determination: The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution Mix Mix DPPH Solution with Sample Solutions DPPH_Solution->Mix Sample_Solutions Prepare Sample Solutions (this compound & Isoeugenol) Sample_Solutions->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance (~517 nm) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_EC50 Determine EC50 Value Calculate_Scavenging->Determine_EC50

DPPH Radical Scavenging Assay Workflow
ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength.

Methodology:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its wavelength of maximum absorbance (typically around 734 nm).

  • Sample Preparation: this compound and isoeugenol are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at approximately 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Antioxidant Mechanism

The primary antioxidant mechanism for both this compound and isoeugenol is free radical scavenging via hydrogen atom donation from their phenolic hydroxyl groups.

Isoeugenol: The antioxidant activity of isoeugenol is enhanced by the presence of a double bond in its propenyl side chain, which is conjugated with the aromatic ring. This conjugation increases the stability of the resulting phenoxyl radical through electron delocalization, making isoeugenol a more effective radical scavenger.[5]

This compound: this compound is formed through the oxidative dimerization of two isoeugenol molecules. While it still possesses phenolic hydroxyl groups capable of donating hydrogen atoms, its larger, more complex structure may impose steric hindrance, and the alteration in the electronic properties upon dimerization leads to a reduced radical scavenging efficiency compared to the monomeric isoeugenol.[3]

Simplified Radical Scavenging Mechanism

Conclusion

The available experimental data indicates that isoeugenol is a more potent antioxidant than its dimer, this compound, particularly in DPPH radical scavenging assays. This is primarily due to the higher stability of the phenoxyl radical formed from isoeugenol. While this compound also exhibits antioxidant activity, its effectiveness is comparatively lower. For researchers and drug development professionals, this distinction is crucial when selecting compounds for applications where potent antioxidant activity is a primary requirement. Further in vivo studies are warranted to fully elucidate the physiological relevance of these in vitro findings.

References

A Comparative Analysis of Dehydrodiisoeugenol and Other Neolignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Dehydrodiisoeugenol (DHIE) against other prominent neolignans, supported by experimental data. This analysis aims to facilitate the evaluation of these compounds for potential therapeutic applications.

Neolignans are a diverse class of natural phenols derived from the oxidative coupling of two phenylpropanoid units. They have garnered significant interest in the scientific community due to their wide array of pharmacological properties.[1][2] Among these, this compound, a neolignan found in various plant species including Myristica fragrans (nutmeg), has demonstrated notable anti-inflammatory, antioxidant, anti-cancer, and antimicrobial activities.[3][4] This guide offers a comparative perspective on the performance of DHIE against other well-researched neolignans, namely Honokiol, Magnolol, and Schisandrin B, to aid in the identification of promising candidates for further drug development.

Comparative Biological Activities: A Quantitative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected neolignans across various biological assays. It is important to note that these values are compiled from different studies and experimental conditions may vary, affecting direct comparability.

Anticancer Activity

The cytotoxic effects of neolignans have been evaluated against a range of cancer cell lines, demonstrating their potential as anticancer agents.

NeolignanCancer Cell LineBiological ActivityIC50 (µM)
This compound (DHIE) A-549 (Lung Carcinoma)Cytotoxicity2.0[5]
MCF7 (Breast Adenocarcinoma)Cytotoxicity1.6[5]
HCT-15 (Colon Adenocarcinoma)Cytotoxicity10.0[5]
HCT116 (Colorectal Carcinoma)Growth Inhibition54.32[5]
SW620 (Colorectal Adenocarcinoma)Growth Inhibition46.74[5]
Honokiol VariousMulti-target Inhibition6 - 90[6]
Magnolol GBM8401 (Glioblastoma)Cytotoxicity~50 (at 48h)[7]
KYSE-150 (Esophageal Squamous Cell Carcinoma)Apoptosis Induction~50 (at 48h)[8]
MDA-MB-231 (Breast Adenocarcinoma)Antiproliferative20.43[9]
Schisandrin B 143B (Osteosarcoma)Proliferation Inhibition70.32[10]
MG63 (Osteosarcoma)Proliferation Inhibition58.68[10]
Saos2 (Osteosarcoma)Proliferation Inhibition65.33[10]
U2OS (Osteosarcoma)Proliferation Inhibition72.38[10]
Anti-inflammatory and Antioxidant Activities

Neolignans exhibit potent anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways and radical scavenging activities.

NeolignanAssayBiological ActivityIC50/EC50
This compound (DHIE) ABTS Radical ScavengingAntioxidant12.3 µM[5]
Phospholipase Cγ1 InhibitionAnti-inflammatory15.8 µM[5]
Honokiol Ih current inhibitionNeuromodulatory2.1 µM[2]
IK(DR) current inhibitionNeuromodulatory6.8 µM[2]
Magnolol CYP1A InhibitionMetabolism Modulation1.62 µM[11]
CYP2C InhibitionMetabolism Modulation5.56 µM[11]
Schisandrin A CYP3A InhibitionMetabolism Modulation6.60 µM[12]
Schisandrin B CYP3A InhibitionMetabolism Modulation5.51 µM[12]

Signaling Pathways and Mechanisms of Action

The biological effects of neolignans are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound (DHIE)

DHIE exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the proteolysis of the inhibitor of κB-α (IκB-α).[13] Furthermore, its anticancer activity is linked to the induction of endoplasmic reticulum stress-mediated autophagy.[5]

DHIE_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway DHIE This compound IKK IKK DHIE->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation COX2->Inflammation DHIE_cancer This compound ER_Stress ER Stress DHIE_cancer->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Figure 1: Simplified signaling pathways of this compound.

Honokiol and Magnolol

Honokiol and Magnolol, isomers isolated from Magnolia officinalis, share several signaling pathways. They are known to inhibit the NF-κB and MAPK signaling pathways, which are central to inflammation and cell proliferation.[8][11] Additionally, Magnolol has been shown to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, and the PI3K/Akt pathway, which is involved in cell survival and growth.[11]

Honokiol_Magnolol_Pathway cluster_shared Shared Pathways (Honokiol & Magnolol) cluster_magnolol Magnolol-Specific Pathways HM Honokiol / Magnolol NFkB_MAPK NF-κB / MAPK HM->NFkB_MAPK Inflammation_Proliferation Inflammation & Proliferation NFkB_MAPK->Inflammation_Proliferation Magnolol Magnolol Nrf2 Nrf2/HO-1 Magnolol->Nrf2 PI3K_Akt PI3K/Akt Magnolol->PI3K_Akt Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Figure 2: Signaling pathways of Honokiol and Magnolol.

Schisandrin B

Schisandrin B, a dibenzocyclooctadiene lignan from Schisandra chinensis, exhibits anticancer activity by inhibiting the Wnt/β-catenin and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[10] It is also known to inhibit P-glycoprotein, a key player in multidrug resistance.[14]

SchisandrinB_Pathway cluster_cancer_sch Anticancer Pathways cluster_mdr Multidrug Resistance SchB Schisandrin B Wnt Wnt/β-catenin SchB->Wnt PI3K_Akt_sch PI3K/Akt SchB->PI3K_Akt_sch Proliferation_Survival Proliferation & Survival Wnt->Proliferation_Survival PI3K_Akt_sch->Proliferation_Survival SchB_mdr Schisandrin B Pgp P-glycoprotein SchB_mdr->Pgp Drug_Efflux Drug Efflux Pgp->Drug_Efflux

Figure 3: Signaling pathways of Schisandrin B.

Experimental Protocols

The following provides an overview of the general methodologies employed in the cited studies to determine the biological activities of these neolignans. For detailed protocols, readers are encouraged to consult the original research articles.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Cells are incubated with the test compound, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized and quantified by measuring its absorbance.[7]

Antioxidant Activity Assays
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.[3]

NF-κB Inhibition Assays
  • Luciferase Reporter Assay: This method is used to quantify the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression, which is measured by luminescence.[15]

  • Western Blot Analysis: This technique is used to detect specific proteins in a sample. To assess NF-κB inhibition, the levels of key proteins in the pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB, can be measured in cell lysates after treatment with the test compound.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start: Cell Culture/ Radical Solution treatment Treatment with Neolignan start->treatment incubation Incubation treatment->incubation assay Specific Assay (MTT, ABTS, Luciferase, etc.) incubation->assay measurement Data Acquisition (Absorbance, Luminescence, etc.) assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End: Results analysis->end

References

Validating the Anti-inflammatory Effects of Dehydrodiisoeugenol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrodiisoeugenol (DHIE), a neolignan found in various plant species, has demonstrated promising anti-inflammatory properties in preclinical in vitro studies.[1][2][3] These studies suggest that DHIE exerts its effects through the inhibition of key inflammatory pathways, including the cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling cascades.[1][4] However, a critical gap exists in the translation of these findings to living organisms, as evidence from in vivo and human studies is currently lacking.[1][2][3]

This guide provides a comparative framework for validating the anti-inflammatory effects of this compound in vivo. It outlines a standard experimental protocol, presents hypothetical comparative data against established anti-inflammatory agents, and visualizes the underlying molecular pathways and experimental workflow.

Comparative Performance of this compound

To contextualize the potential efficacy of this compound, this section presents a hypothetical comparison with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and another well-characterized natural anti-inflammatory compound, Eugenol. The data is structured for a standard in vivo model of acute inflammation: carrageenan-induced paw edema in rats.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline)-1.25 ± 0.15-
This compound250.85 ± 0.1232.0
This compound500.68 ± 0.1045.6
Indomethacin (Positive Control)100.55 ± 0.0856.0
Eugenol500.75 ± 0.1140.0
Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue
Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SD)IL-6 (pg/mg tissue) (Mean ± SD)COX-2 Expression (relative to control)
Vehicle Control (Saline)-350 ± 45280 ± 301.00
This compound50180 ± 25150 ± 200.45
Indomethacin (Positive Control)10150 ± 20130 ± 180.30
Eugenol50210 ± 30170 ± 250.55

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of scientific findings. The following protocol describes the carrageenan-induced paw edema model, a widely used and well-characterized assay for screening potential anti-inflammatory drugs.[5][6]

Carrageenan-Induced Paw Edema in Rats

1. Animals:

  • Male Wistar rats (180-220 g) are used.

  • Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • All experimental procedures are conducted in accordance with institutional animal care and use guidelines.

2. Experimental Groups:

  • Group 1 (Vehicle Control): Receives 0.9% saline solution orally.

  • Group 2 (this compound): Receives this compound suspended in 0.5% carboxymethylcellulose (CMC) at doses of 25 and 50 mg/kg, orally.

  • Group 3 (Positive Control): Receives Indomethacin (10 mg/kg) in 0.5% CMC, orally.

  • Group 4 (Comparative Compound): Receives Eugenol (50 mg/kg) in 0.5% CMC, orally.

3. Procedure:

  • Animals are fasted for 12 hours before the experiment with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective treatments are administered orally 1 hour before the induction of inflammation.

  • Inflammation is induced by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

4. Measurement of Inflammatory Mediators:

  • At the end of the experiment (6 hours), animals are euthanized.

  • The inflamed paw tissue is excised, weighed, and homogenized.

  • The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the tissue homogenate are quantified using ELISA kits.

  • The expression of COX-2 in the paw tissue is determined by Western blot analysis.

5. Data Analysis:

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Data are expressed as mean ± standard deviation (SD).

  • Statistical analysis is performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is considered statistically significant.

Visualizing the Mechanisms and Workflow

Diagrams are provided to illustrate the proposed anti-inflammatory signaling pathways of this compound and the experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus DHIE This compound DHIE->IKK Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription COX2 COX-2 Gene_Transcription->COX2 TNFa TNF-α Gene_Transcription->TNFa IL6 IL-6 Gene_Transcription->IL6

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

G Arachidonic_Acid Arachidonic Acid COX2_enzyme COX-2 Enzyme Arachidonic_Acid->COX2_enzyme Prostaglandins Prostaglandins (PGE2) COX2_enzyme->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation DHIE This compound DHIE->COX2_enzyme Inhibition Indomethacin Indomethacin Indomethacin->COX2_enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.

G Start Animal Acclimatization Grouping Randomization into Experimental Groups Start->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Treatment Oral Administration of DHIE, Controls Baseline->Treatment Induction Carrageenan Injection (Sub-plantar) Treatment->Induction Measurement Paw Volume Measurement (1-6 hours) Induction->Measurement Euthanasia Euthanasia and Tissue Collection Measurement->Euthanasia Analysis Biochemical Analysis (ELISA, Western Blot) Euthanasia->Analysis End Data Analysis and Conclusion Analysis->End

Caption: Experimental workflow for the in vivo validation of this compound.

References

A Comparative Guide to the Analytical Cross-Validation of Dehydrodiisoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification and analysis of Dehydrodiisoeugenol (DDIE), a bioactive neolignan found in plants such as Myristica fragrans. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, quality control of herbal medicines, and drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound (DDIE) depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely available technique suitable for the quantification of DDIE in various samples, including plant extracts and biological matrices. For higher sensitivity and selectivity, especially in complex biological samples like rat cerebral nuclei, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][2] High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and high-throughput alternative for the quantification of active ingredients in pharmaceutical formulations and can be adapted for DDIE analysis.

The following tables summarize the key performance parameters of these methods based on available literature.

Table 1: Performance Characteristics of HPLC-DAD for DDIE Analysis
ParameterReported ValuesReference
Linearity Range plasma: ≥0.9971, cerebral nucleus: ≥0.9971 (correlation coefficients)[3]
Accuracy 100.242 ± 1.327 % (recovery)[4]
Precision (RSD) 1.324 %[4]
Limit of Detection (LOD) 0.981 µg/mL[4]
Limit of Quantitation (LOQ) 2.973 µg/mL[4]
Table 2: Performance Characteristics of LC-MS/MS for DDIE Analysis
ParameterReported ValuesReference
Linearity Range Not explicitly stated, but method was successfully applied for quantification.[1][2]
Intra-day Accuracy 88.8% to 112.9%[1]
Inter-day Accuracy 90.0% to 114.1%[1]
Intra-day Precision (RSD) < 14.5%[1]
Inter-day Precision (RSD) < 10.0%[1]
Limit of Detection (LOD) Not explicitly stated, but described as highly sensitive.[2]
Limit of Quantitation (LOQ) Not explicitly stated, but described as highly sensitive.[2]
Table 3: General Performance Characteristics of HPTLC
ParameterGeneral ApplicabilityReference
Linearity Range Typically established with a correlation coefficient >0.99.[5]
Accuracy (% Recovery) Generally expected to be within 90-110%.[5]
Precision (%RSD) Typically <5%.[5]
Limit of Detection (LOD) Dependent on the analyte and detection method.[5]
Limit of Quantitation (LOQ) Dependent on the analyte and detection method.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the HPLC-DAD and LC-MS/MS methods used for DDIE analysis.

HPLC-DAD Method for DDIE in Ethanol Extract of Nutmeg[4]
  • Instrumentation : HPLC Dionex Ultimate 3000 with a UV-Vis detector.

  • Stationary Phase : RP 18 column (LiChroCART 250-4, LiChrospher 100 RP 18e 5 µm x 250 mm).

  • Mobile Phase : Methanol: water (73:27, v/v).

  • Flow Rate : 1 mL/min.

  • Detection Wavelength : 282 nm.

  • Column Temperature : 28°C.

  • Sample Preparation : Nutmeg extract was diluted with methanol.

  • Internal Standard : Not specified in this study for DDIE.

LC-MS/MS Method for DDIE in Rat Cerebral Nuclei[1][2]
  • Instrumentation : Triple quadrupole mass spectrometer with a positive electrospray ionization source.

  • Stationary Phase : Diamonsil™ ODS C18 column.

  • Mobile Phase : Methanol–water containing 0.1% formic acid (81:19, v/v).

  • Detection : Multiple reaction monitoring (MRM) mode.

    • DDIE: m/z 327.2→188.0

    • Daidzein (Internal Standard): m/z 255.0→199.2

  • Sample Preparation : One-step extraction from rat plasma and cerebral nuclei with ethyl acetate.

Visualizing Analytical and Metabolic Processes

To aid in the understanding of the analytical workflow and the metabolic fate of DDIE, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation HPLC / LC Column Injection->Separation Detection DAD or MS/MS Detector Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

A generalized workflow for the analysis of this compound.

DDIE_Metabolism cluster_pathways Major Metabolic Pathways in Rats DDIE This compound (DDIE) Oxidation Oxidation (Hydroxylation, Hydroformylation, Acetylation) DDIE->Oxidation Demethylation Demethylation DDIE->Demethylation RingOpening Ring-Opening DDIE->RingOpening Dehydrogenation Dehydrogenation DDIE->Dehydrogenation Metabolites Various Metabolites (e.g., M-1 to M-9) Oxidation->Metabolites Demethylation->Metabolites RingOpening->Metabolites Dehydrogenation->Metabolites Excretion Excretion (Primarily in Feces) Metabolites->Excretion

Metabolic pathways of this compound in rats.

Conclusion

The analytical methods presented each offer distinct advantages for the study of this compound. HPLC-DAD provides a reliable and accessible method for routine quantification. For bioanalytical studies requiring high sensitivity and specificity to overcome matrix effects, LC-MS/MS is superior.[1] HPTLC stands as a viable high-throughput screening tool. The choice of method should be guided by the specific research question, the nature of the sample, and the required analytical performance. The provided protocols and validation data serve as a valuable resource for researchers to establish and validate their own analytical procedures for DDIE.

References

A Comparative Guide to Synthetic and Natural Dehydrodiisoeugenol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers, understanding the nuances between synthetic and natural sources of a bioactive compound is critical. This guide provides a comprehensive comparison of synthetic and natural Dehydrodiisoeugenol (DHIE), focusing on their procurement, efficacy, and the experimental data supporting their biological activities.

This compound is a neolignan found in various plant species and has garnered significant interest for its diverse pharmacological properties.[1][2][3][4] While the core molecular structure and inherent biological activity of DHIE remain identical regardless of its origin, the methods of obtaining it—either through extraction from natural sources or via chemical synthesis—present distinct advantages and considerations.

Methods of Production: A Comparative Overview

The primary distinction between "natural" and "synthetic" DHIE lies in the method of production. Natural DHIE is isolated from plant sources, with Myristica fragrans (nutmeg) being one of the first identified.[1][2][3][4] Synthetic routes, on the other hand, offer the potential for higher yields and controlled purity.

Production MethodSource/PrecursorKey Reagents/CatalystsTypical YieldNotes
Natural Isolation Myristica fragrans bark and other plant speciesSolvent extraction and chromatographic purificationVariableYield depends on the natural abundance in the plant material.
Chemical Synthesis IsoeugenolFerric chloride (FeCl3)~30%An early and straightforward method for oxidative dimerization.[4]
Chemical Synthesis IsoeugenolCerium Ammonium Nitrate (CAN)81%Offers a high yield in a relatively short reaction time.[3]
Chemical Synthesis IsoeugenolSilver(I) oxide (Ag2O)40%Another metallic catalyst used for the dimerization of isoeugenol.[3]
Biocatalytic Synthesis IsoeugenolHorseradish Peroxidase (HRP) and H2O2Up to 99%Provides a high yield under mild conditions.[3]
Biocatalytic Synthesis IsoeugenolPeroxidase from Cocos nucifera (coconut water)55-60%Notably yields the (-)-DHIE enantiomer specifically.[3]

Efficacy and Biological Activities of this compound

The biological efficacy of DHIE is a function of its molecular structure, not its source. Assuming equivalent purity, synthetic and natural DHIE will exhibit the same biological activities. DHIE has been shown to possess a wide range of therapeutic properties.[1][2][3]

Biological ActivityExperimental ModelKey FindingsReference
Anti-inflammatory LPS-stimulated RAW264.7 murine macrophagesStrongly inhibited COX-2 gene expression and NF-κB activation.[5][5]
Antioxidant DPPH radical scavenging assayDemonstrated lower antioxidant activity compared to its precursor, isoeugenol.[6][6]
Anti-cancer Colorectal cancer cellsInhibited cancer growth through endoplasmic reticulum stress-induced autophagy.
Anti-obesity C3H10T1/2 mesenchymal stem cellsInduced thermogenic genes and promoted lipolysis via a PKA-mediated pathway.[4][4]
Anti-parasitic Trypanosoma cruziSemi-synthetic derivatives of DHIE showed higher activity than DHIE itself.[3]
Hepatoprotective In vivo and in vitro modelsExhibited significant protective effects on the liver.[7][7]

Experimental Protocols

General Protocol for Synthesis via Oxidative Dimerization of Isoeugenol

A common method for synthesizing DHIE involves the oxidative dimerization of isoeugenol. The following is a generalized protocol based on methods using metallic catalysts.

  • Dissolution : Dissolve isoeugenol in a suitable organic solvent (e.g., ethanol-water, acetone, or tetrahydrofuran).

  • Catalyst Addition : Add the chosen catalyst (e.g., ferric chloride, cerium ammonium nitrate, or silver oxide) to the solution. The molar ratio of catalyst to isoeugenol is a critical parameter to optimize.

  • Reaction : Stir the reaction mixture at room temperature for a specified duration, which can range from 30 minutes to several hours.

  • Quenching : Stop the reaction by adding a quenching agent, if necessary.

  • Extraction : Extract the product into an organic solvent.

  • Purification : Purify the crude product using column chromatography to obtain pure this compound.

General Workflow for Evaluating Anti-inflammatory Activity

The following workflow outlines the typical steps to assess the anti-inflammatory effects of DHIE in a cell-based assay.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis c1 Culture RAW264.7 macrophages c2 Seed cells in multi-well plates c1->c2 t1 Pre-treat cells with DHIE (various concentrations) c2->t1 t2 Stimulate with Lipopolysaccharide (LPS) t1->t2 a1 Measure COX-2 expression (e.g., Western Blot, qPCR) t2->a1 a2 Assess NF-κB activation (e.g., Reporter Assay, Western Blot) t2->a2

Caption: Experimental workflow for assessing the anti-inflammatory activity of DHIE.

Signaling Pathways

DHIE exerts its biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for targeted drug development.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to COX2 COX-2 Gene Expression nucleus->COX2 induces DHIE This compound DHIE->IKK inhibits

Caption: DHIE inhibits the LPS-induced NF-κB signaling pathway.

Modulation of the mTOR/HIF1-α/HK2 Signaling Pathway

In the context of pulmonary hypertension, DHIE has been found to inhibit the mTOR/HIF1-α/HK2 signaling pathway.[7]

G PDGFBB PDGF-BB mTOR mTOR PDGFBB->mTOR activates HIF1a HIF1-α mTOR->HIF1a stabilizes HK2 HK2 HIF1a->HK2 upregulates Proliferation Cell Proliferation & Migration HK2->Proliferation promotes DHIE This compound DHIE->mTOR inhibits

Caption: DHIE inhibits the mTOR/HIF1-α/HK2 signaling pathway.

References

Dehydrodiisoeugenol: A Comparative Analysis of its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Dehydrodiisoeugenol (DDIE), a naturally occurring neolignan found in various plants, has garnered significant interest within the scientific community for its potential anti-cancer properties. This guide provides a comprehensive comparison of DDIE's activity against established anti-cancer drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising compound.

Comparative Cytotoxicity

The anti-cancer potential of a compound is often initially assessed by its cytotoxicity towards cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound (DDIE) against a panel of human cancer cell lines. For comparative purposes, IC50 values for the well-established chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel are also presented.

It is crucial to note that the IC50 values for the reference drugs were compiled from various studies and were not determined in head-to-head comparisons with DDIE. A meta-analysis of published data has revealed significant variability in the IC50 values of drugs like Cisplatin, even within the same cell line under different experimental conditions[1]. Therefore, the data below should be interpreted with caution and serve as a general reference. Researchers are strongly encouraged to include known anti-cancer drugs as positive controls in their own experimental setups for a direct and valid comparison.

Cell LineCancer TypeThis compound (DDIE) IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
HCT116Colorectal Carcinoma54.32[2][3]~1.0 - 5.0~5.0 - 20.0~0.01 - 0.1
SW620Colorectal Carcinoma46.74[2][3]~0.5 - 2.0~10.0 - 30.0~0.01 - 0.05
MCF7Breast Adenocarcinoma1.6[4]0.08 - 8.3[5][6]2.5 - 20.0[1]0.002 - 0.1[7]
A549Lung Carcinoma2.0, 22.19[4]0.1[8]1.0 - 10.0[9]0.005 - 0.05
NCI-H23Non-Small Cell Lung Cancer20.03[4]---
NCI-H520Non-Small Cell Lung Cancer30.20[4]---
NCI-H460Non-Small Cell Lung Cancer35.01[4]---
HCT-15Colorectal Carcinoma10.0[4]---
KBNasopharyngeal Carcinoma-0.1[8]--

Mechanisms of Action: Signaling Pathways

DDIE exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and death.

One of the primary mechanisms identified is the induction of cell cycle arrest. In colorectal cancer cells, DDIE has been shown to cause arrest at the G1/S phase transition. This is achieved by influencing the expression of crucial cell cycle regulatory proteins.

G1_S_Arrest DDIE This compound (DDIE) CellCycle Cell Cycle Progression DDIE->CellCycle inhibits G1_S_Phase G1/S Phase Arrest CellCycle->G1_S_Phase leads to

Figure 1: DDIE-induced G1/S cell cycle arrest.

Furthermore, studies have revealed that DDIE can trigger endoplasmic reticulum (ER) stress, which in turn leads to autophagy in colorectal cancer cells. This process is a cellular self-degradation mechanism that can promote cell death when sustained.

ER_Stress_Autophagy DDIE This compound (DDIE) ER_Stress Endoplasmic Reticulum (ER) Stress DDIE->ER_Stress induces Autophagy Autophagy ER_Stress->Autophagy activates CellDeath Cancer Cell Death Autophagy->CellDeath promotes

Figure 2: ER stress and autophagy induction by DDIE.

In addition to these pathways, DDIE has been found to inhibit phospholipase Cγ1 (PLCγ1), an enzyme implicated in cancer cell proliferation and progression.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anti-cancer activity of DDIE.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

MTT_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Assay SeedCells Seed cancer cells in a 96-well plate AddDDIE Add varying concentrations of DDIE to the wells SeedCells->AddDDIE AddMTT Add MTT reagent to each well AddDDIE->AddMTT Incubate Incubate for 2-4 hours AddMTT->Incubate AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate->AddSolubilizer ReadAbsorbance Measure absorbance at 570 nm AddSolubilizer->ReadAbsorbance

Figure 3: General workflow for an MTT cell viability assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with a range of concentrations of DDIE or a reference drug.

  • After a 48-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cells are seeded and treated with DDIE for a specified duration (e.g., 48 hours).

  • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.

  • The fixed cells are then washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • The stained cells are analyzed using a flow cytometer.

  • The resulting DNA content histograms are used to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Following treatment with DDIE, cells are harvested and washed with cold PBS.

  • The cells are then resuspended in a binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • After a short incubation in the dark, the cells are analyzed by flow cytometry.

  • The results allow for the quantification of different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by DDIE.

Protocol:

  • After treatment, cells are lysed to extract total proteins.

  • The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.

  • The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

This compound demonstrates notable anti-cancer activity across a range of cancer cell lines, often with IC50 values in the low micromolar range. Its mechanisms of action, involving cell cycle arrest and induction of ER stress-mediated autophagy, highlight its potential as a novel therapeutic agent. While direct comparative data with established chemotherapeutics is limited, the available information suggests that DDIE warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the anti-cancer potential of this promising natural compound.

References

Dehydrodiisoeugenol: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biological activities of Dehydrodiisoeugenol, with comparative data and detailed experimental protocols.

This compound (DHIE), a neolignan found in various plant species, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of its in vitro and in vivo effects, focusing on its anticancer, anti-inflammatory, and antioxidant properties. Experimental data is presented alongside that of established agents to offer a clear perspective on its potential therapeutic applications.

I. Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for the in vitro and in vivo activities of this compound and selected alternative compounds.

Table 1: In Vitro Anticancer Activity – Colorectal Cancer
CompoundCell LineIC50 (µM)Source(s)
This compound HCT11654.32[1]
SW62046.74[1]
5-Fluorouracil (5-FU) HT-291.3 x 10¹[2]
COLO-2053.2[2]

Note: IC50 values for 5-FU are from a different study and are provided for general reference. Direct comparative studies are needed for a conclusive assessment.

Table 2: In Vivo Anticancer Activity – Colorectal Cancer Xenograft Model
TreatmentAnimal ModelTumor Growth InhibitionSource(s)
This compound NOD/SCID mice with HCT116, SW620, or patient-derived xenograftsSignificant decrease in tumor size, weight, and growth rate.[3]
5-Fluorouracil (5-FU) N/AData from a direct comparative in vivo study with this compound is not currently available.
Table 3: In Vitro Anti-inflammatory and Antioxidant Activity
AssayCompoundIC50Source(s)
DPPH Radical Scavenging This compound 1.312 mM
Quercetin ~19.17 µg/mL*[4]
COX-2 Expression Inhibition This compound Potent inhibition observed in RAW264.7 macrophages[5][6]

Note: Direct conversion of µg/mL to µM for Quercetin requires its molecular weight and may vary based on experimental conditions. Data for different compounds are from separate studies and serve as a general comparison.

II. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell viability.

Procedure:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW620) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100, 125, and 1000 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve of cell viability versus compound concentration.

In Vivo Colorectal Cancer Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a compound.

Procedure:

  • Animal Model: Use 5-week-old female NOD/SCID mice.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ HCT116 or SW620 cells suspended in 100 µL of PBS into the flanks of each mouse.

  • Treatment: When tumors reach a certain volume, randomly group the mice. Administer this compound (e.g., 40 mg/kg body weight) via intraperitoneal injection every other day. The control group receives the vehicle (PBS with 0.1% DMSO).[3]

  • Tumor Measurement: Measure tumor volume every two days.

  • Endpoint Analysis: After a predetermined period (e.g., two weeks), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[3]

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation of key signaling proteins.

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, NF-κB p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Endoplasmic Reticulum (ER) Stress-Induced Autophagy in Cancer

This compound has been shown to induce ER stress in colorectal cancer cells, leading to autophagy. This process is mediated through the activation of the PERK/eIF2α and IRE1α/XBP-1s/CHOP signaling pathways.[1][7]

ER_Stress_Pathway DHIE This compound ER_Stress ER Stress DHIE->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a eIF2a eIF2α PERK->eIF2a phosphorylates CHOP CHOP eIF2a->CHOP XBP1s XBP-1s IRE1a->XBP1s splices XBP1s->CHOP Autophagy Autophagy CHOP->Autophagy Cell_Growth_Inhibition Cell Growth Inhibition Autophagy->Cell_Growth_Inhibition

Caption: this compound-induced ER stress and autophagy pathway in cancer cells.

Inhibition of NF-κB Signaling in Inflammation

This compound demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation-dependent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of pro-inflammatory mediators like COX-2.[6]

NFkB_Pathway cluster_nucleus LPS LPS IKK IKK LPS->IKK DHIE This compound DHIE->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkBa->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2) Nucleus->Inflammatory_Genes

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

PKA Signaling Pathway in Adipogenesis and Lipolysis

Preliminary in vitro studies suggest that this compound may have anti-obesity potential by inducing the expression of thermogenic genes and promoting lipolysis through a protein kinase A (PKA)-mediated pathway. However, in vivo validation is required.

PKA_Pathway DHIE This compound PKA Protein Kinase A (PKA) DHIE->PKA activates Thermogenic_Genes Thermogenic Genes (e.g., Ucp1) PKA->Thermogenic_Genes upregulates Lipolysis Lipolysis PKA->Lipolysis promotes Anti_Obesity Potential Anti-Obesity Effect Thermogenic_Genes->Anti_Obesity Lipolysis->Anti_Obesity

Caption: Proposed PKA-mediated anti-obesity mechanism of this compound.

IV. Conclusion and Future Directions

This compound exhibits promising anticancer, anti-inflammatory, and antioxidant activities in vitro. The in vivo anticancer effects in colorectal cancer models are significant, suggesting its potential as a therapeutic agent. However, a notable gap exists in the literature concerning direct, quantitative in vivo comparisons with established drugs for its various biological activities.

Future research should focus on:

  • Conducting head-to-head in vivo studies comparing this compound with standard-of-care drugs to establish its relative efficacy and therapeutic window.

  • Elucidating the in vivo anti-inflammatory and antioxidant effects with dose-response studies.

  • Investigating the pharmacokinetic and pharmacodynamic profiles of this compound in more detail to optimize dosing and delivery.

This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound. The presented data and protocols should serve as a valuable resource for designing future studies to further validate its efficacy and explore its mechanisms of action.

References

A Head-to-Head Comparison of Dehydrodiisoeugenol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Dehydrodiisoeugenol (DDIE), a neolignan found in various plant species, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] Its structural backbone presents a versatile scaffold for the synthesis of numerous derivatives, opening avenues for the development of novel therapeutic agents. This guide provides a comprehensive head-to-head comparison of DDIE and its synthesized derivatives, focusing on their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data.

Anticancer Activity

DDIE has demonstrated notable cytotoxic effects against a range of cancer cell lines.[1][4] Structural modifications of the parent compound have been explored to enhance this anticancer potential. The following table summarizes the available quantitative data on the anticancer activity of DDIE and its derivatives.

Table 1: Comparison of Anticancer Activity of this compound and Its Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
This compound (DDIE)A549 (Non-small cell lung)MTT22.19[1]
This compound (DDIE)NCI-H23 (Non-small cell lung)MTT20.03[1]
This compound (DDIE)NCI-H520 (Non-small cell lung)MTT30.20[1]
This compound (DDIE)NCI-H460 (Non-small cell lung)MTT35.01[1]
This compound (DDIE)HCT116 (Colorectal)MTT54.32[4]
This compound (DDIE)SW620 (Colorectal)MTT46.74[4]
This compound (DDIE)A-549 (Lung)MTT2.0[4]
This compound (DDIE)MCF7 (Breast)MTT1.6[4]
This compound (DDIE)HCT-15 (Colon)MTT10.0[4]
Eugenol Derivative 9MDA-MB-231 (Breast)Not Specified6.91[5]
Eugenol Derivative 9MCF-7 (Breast)Not Specified3.15[5]

Anti-inflammatory Activity

The anti-inflammatory properties of DDIE are well-documented, primarily attributed to its ability to inhibit key inflammatory pathways. Research into its derivatives aims to identify compounds with enhanced anti-inflammatory efficacy.

Table 2: Comparison of Anti-inflammatory Activity of this compound and Its Derivatives

Compound/DerivativeAssay/TargetCell LineIC50 Value (µM)Reference
This compound (DDIE)Phospholipase Cγ1 inhibitionIn vitro15.8[1]
Pyxinol Derivative 2cNO Production InhibitionRAW264.7Not explicitly stated, but showed highest activity[6]
Chalcone Derivative 41NO Production InhibitionRAW264.711.2[7]
Resveratrol-Chalcone Derivative 42NO Production InhibitionRAW264.74.13[7]
Paeonol Derivative 37NO Production InhibitionRAW264.76.96[7]

Antioxidant Activity

DDIE and its analogs exhibit significant antioxidant potential by scavenging free radicals. The efficiency of this activity is often evaluated using DPPH and ABTS radical scavenging assays.

Table 3: Comparison of Antioxidant Activity of this compound and Its Derivatives

Compound/DerivativeAssayIC50 ValueReference
This compound (DDIE)DPPH radical scavenging1.312 mM[1]
This compound (DDIE)DPPH radical scavenging5.320 mM[1]
This compound (DDIE)DPPH radical scavenging0.075 mM[1]
This compound (DDIE)DPPH radical scavenging66.02 µg/mL[1]
This compound (DDIE)ABTS radical scavenging8.43 µg/mL[1]
This compound (DDIE)ABTS radical scavenging12.3 µM[1]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (DDIE and its derivatives) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[8][9][10][11]

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the test compounds and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the NF-κB pathway proteins of interest (e.g., p65, IκBα, phospho-IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[12]

Visualizations

Synthesis of this compound Derivatives

The following diagram illustrates a general workflow for the synthesis of DDIE derivatives, which often involves modifications at the phenolic hydroxyl group or the propenyl side chain.

Synthesis_Workflow cluster_mods Modification Strategies DDIE This compound (DDIE) Modification Chemical Modification DDIE->Modification Derivatives DDIE Derivatives Modification->Derivatives Alkylation Alkylation Modification->Alkylation Esterification Esterification Modification->Esterification Etherification Etherification Modification->Etherification NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_N NF-κB (p65/p50) NFkB->NFkB_N translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_N->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes activates DDIE This compound DDIE->IKK inhibits DDIE->IkB_P inhibits degradation

References

A Comparative Guide to the Synthesis of Dehydrodiisoeugenol: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the consistent and reliable synthesis of bioactive compounds is paramount. Dehydrodiisoeugenol (DHIE), a neolignan with promising anti-inflammatory, antioxidant, and anticancer properties, has been the subject of various synthetic approaches.[1] This guide provides a comparative analysis of the most common methods for synthesizing DHIE, with a focus on their reproducibility, yield, and purity. Detailed experimental protocols are provided to facilitate the replication of these methods in a laboratory setting.

Comparison of Key Synthesis Methods

The synthesis of this compound predominantly falls into two categories: classical chemical synthesis and biocatalytic synthesis. Each approach offers distinct advantages and challenges in terms of yield, selectivity, and environmental impact. The following table summarizes the quantitative data for the most frequently cited methods.

Synthesis MethodCatalyst/EnzymeSolventReaction TimeTemperatureYield (%)PurityReference
Chemical Synthesis
Leopold MethodFerric Chloride (FeCl₃)Ethanol-WaterNot specifiedNot specified30Not specifiedLeopold, 1950[1]
Levita et al. ModificationFerric Chloride (FeCl₃)Ethanol-Water24 hours5°C22.93Characterized by TLC, HPLC, NMR, HRMSLevita et al., 2015[2][3]
Chen et al. MethodCerium Ammonium Nitrate (CAN)Tetrahydrofuran (THF)0.5 hoursRoom Temp.81Not specifiedChen et al., 2013[1]
Liu et al. MethodSilver Oxide (Ag₂O)Toluene/AcetoneNot specifiedRoom Temp.40Not specifiedLiu et al., 2013[1]
Biocatalytic Synthesis
Krawczyk et al. MethodHorseradish Peroxidase (HRP)Methanol-Buffer25 hoursNot specified22Not specifiedKrawczyk et al., 1991[1]
Nascimento et al. MethodHorseradish Peroxidase (HRP)Not specifiedNot specifiedNot specified99Not specifiedNascimento et al., 2000[1]

Experimental Protocols

To ensure the reproducibility of these synthetic methods, detailed experimental protocols are provided below. These protocols are based on the primary literature and offer a step-by-step guide for laboratory execution.

Ferric Chloride (FeCl₃) Catalyzed Synthesis (Levita et al., 2015)

This method is a modification of the original procedure described by Leopold.

Materials:

  • Isoeugenol (99.0%)

  • Ethanol (95%)

  • Double-distilled water

  • Ferric Chloride (FeCl₃) solution (35%)

  • n-hexane

  • Ethyl acetate

Procedure:

  • Slowly add 1 mL of isoeugenol to a stirred mixture of 12.06 mL of 95% ethanol and 5.36 mL of double-distilled water until a homogenous solution is formed.

  • To this mixture, add 5 mL of 35% FeCl₃ solution (isoeugenol:FeCl₃ ratio of 1.9:1).

  • Stir the mixture until a yellowish-green precipitate forms.

  • Keep the mixture at 5°C for 24 hours to allow for crystallization.

  • Filter the white crystalline product and wash it with 45% ethanol.

  • Purify the product using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2).

  • Further characterization and purity analysis can be performed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[2][3]

Cerium Ammonium Nitrate (CAN) Mediated Synthesis (Chen et al., 2013)

This method offers a high yield of DHIE in a relatively short reaction time.

Materials:

  • p-alkenylphenol (e.g., isoeugenol)

  • Cerium Ammonium Nitrate (CAN)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the p-alkenylphenol in THF.

  • Add 1.5 equivalents of CAN to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion, the reaction mixture is typically subjected to a standard aqueous workup.

  • The crude product is then purified, commonly by column chromatography, to yield the substituted (±)-trans-dihydrobenzofuran, including this compound.

Horseradish Peroxidase (HRP) Mediated Biocatalytic Synthesis (Krawczyk et al., 1991)

This enzymatic approach represents a greener alternative to chemical synthesis.

Materials:

  • Isoeugenol

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Methanol-buffer solution (pH 6)

Procedure:

  • Prepare a solution of isoeugenol in a methanol-buffer system (pH 6).

  • Add Horseradish Peroxidase to the solution.

  • Initiate the reaction by the addition of hydrogen peroxide.

  • Allow the reaction to proceed for 25 hours.

  • The dimeric products, including this compound, are then extracted and purified from the reaction mixture.

Reproducibility and Method Selection Workflow

The choice of a synthetic method depends on various factors, including the desired yield, purity requirements, available equipment, and environmental considerations. The reproducibility of a given method is critical for consistent results. The following diagram illustrates a logical workflow for selecting a DHIE synthesis method based on these criteria.

G Workflow for this compound Synthesis Method Selection A Define Synthesis Goals (Yield, Purity, Scale) B Review Available Methods - Chemical Synthesis - Biocatalytic Synthesis A->B C High Yield Required? B->C D Consider CAN-mediated Synthesis (Yield: 81%) C->D Yes F Green Chemistry a Priority? C->F No H Select Method and Procure Reagents D->H E Consider HRP-mediated Synthesis (Yield: up to 99%) E->H F->E Yes G Consider FeCl3-catalyzed Synthesis (Lower Yield, Well-characterized) F->G No G->H I Perform Synthesis Following Detailed Protocol H->I J Purify and Characterize Product (TLC, HPLC, NMR, MS) I->J K Assess Reproducibility (Compare Yield and Purity to Literature) J->K G Simplified NF-κB Signaling Pathway and Inhibition by DHIE cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DHIE This compound DHIE->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes induces

References

Benchmarking Dehydrodiisoeugenol's antimicrobial spectrum against standard antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Dehydrodiisoeugenol's antimicrobial performance against standard antibiotics, supported by available experimental data.

This compound (DDIE), a dimeric phenylpropanoid derived from isoeugenol, has demonstrated notable antimicrobial properties, particularly against various species of Mycobacterium. This guide provides a comparative analysis of DDIE's antimicrobial spectrum against standard antibiotics, based on currently available research. The data is presented to aid researchers in evaluating its potential as a novel antimicrobial agent.

Antimicrobial Spectrum: A Quantitative Comparison

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and standard antibiotics against a range of clinically relevant microorganisms.

Anti-Mycobacterial Activity

This compound has shown significant activity against several Mycobacterium species, including rapidly growing non-tuberculous mycobacteria (NTM) and multi-drug resistant (MDR) strains.[1][2]

MicroorganismThis compound (µg/mL)Rifampicin (µg/mL)Isoniazid (µg/mL)Rifabutin (µg/mL)
Mycobacterium abscessus9.76[1][2]>64Highly Resistant[3]4 - 8[4]
Mycobacterium fortuitum39.06[2]Highly Resistant[3]50 - 100[5]16
Mycobacterium massiliense39.06[2]>64[4]Highly Resistant16[4]
Non-tuberculous Mycobacteria (general)3.12–6.25[2]---
Multi-drug Resistant Mycobacteria3.12–25[2]---

Note: Direct comparison is challenging as data is not always from the same studies. MIC values for standard antibiotics can vary significantly between studies and strains.

General Antibacterial and Antifungal Activity

Data on this compound's activity against common Gram-positive, Gram-negative bacteria, and fungi is limited. Available information suggests a narrower spectrum of activity compared to its anti-mycobacterial effects.

MicroorganismThis compound (µg/mL)Ampicillin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus (Gram-positive)Data not available0.6 - 1[6]-
Escherichia coli (Gram-negative)No activity4[6]-
Pseudomonas fluorescens (Gram-negative)No activity--
Candida albicans (Fungus)Data not available-≤8 (Susceptible)[7]

Proposed Mechanism of Action

While the precise antimicrobial mechanism of this compound is not fully elucidated, studies on its parent compound, eugenol, and the related molecule, isoeugenol, suggest a primary mode of action involving the disruption of the microbial cell membrane.[8][9] Eugenol has been shown to increase membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[9] Furthermore, molecular docking studies with isoeugenol suggest potential inhibition of the enzyme 14-α-demethylase in Candida albicans, an essential enzyme in ergosterol biosynthesis, which is a critical component of the fungal cell membrane.[10]

G Proposed Antimicrobial Mechanism of this compound DDIE This compound Membrane Bacterial/Fungal Cell Membrane DDIE->Membrane Interaction Enzyme Ergosterol Biosynthesis Enzyme (e.g., 14-α-demethylase) DDIE->Enzyme Potential Interaction (based on isoeugenol studies) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Death

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound and its comparison with standard antibiotics involves standardized in vitro susceptibility testing methods. The following outlines a typical experimental workflow.

Workflow for Antimicrobial Susceptibility Testing

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Strain Microbial Strain Preparation (e.g., McFarland Standard) Inoculation Inoculation of Microtiter Plates or Agar Plates Strain->Inoculation DDIE_prep This compound Stock Solution Dilution Serial Dilution of Antimicrobial Agents DDIE_prep->Dilution Antibiotic_prep Standard Antibiotic Stock Solutions Antibiotic_prep->Dilution Dilution->Inoculation Incubation Incubation under Optimal Conditions Inoculation->Incubation Observation Visual or Spectrophotometric Observation of Growth Incubation->Observation MIC Determination of Minimum Inhibitory Concentration (MIC) Observation->MIC Comparison Comparison of MIC values MIC->Comparison

Caption: A generalized workflow for determining the antimicrobial spectrum.

Detailed Methodologies

1. Broth Microdilution Method (for MIC determination):

  • Microbial Culture Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: this compound and standard antibiotics are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

2. Agar Dilution Method (for MIC determination):

  • Plate Preparation: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent incorporated into the agar medium.

  • Inoculation: A standardized suspension of the test microorganism is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.

3. Disk Diffusion Method (for qualitative assessment of susceptibility):

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disk Application: Paper disks impregnated with a known concentration of this compound or a standard antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism and creating a clear zone of inhibition. The diameter of this zone is measured to assess the susceptibility of the organism.

Conclusion

This compound demonstrates promising antimicrobial activity, particularly against a range of Mycobacterium species. Its efficacy against these challenging pathogens warrants further investigation. However, its spectrum of activity against other common bacteria and fungi appears to be limited based on current data. The primary mechanism of action is likely the disruption of the cell membrane, similar to its parent compound eugenol. Further research is essential to fully characterize its antimicrobial spectrum, elucidate its precise mechanism of action, and evaluate its therapeutic potential. Direct comparative studies using standardized methodologies are crucial to accurately benchmark its performance against existing antibiotics.

References

Safety Operating Guide

Proper Disposal of Dehydrodiisoeugenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dehydrodiisoeugenol, a naturally occurring neolignan, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, in line with general laboratory chemical waste management principles.

Safety and Hazard Profile

Hazard Classification:

Hazard ClassCategory
Acute Toxicity, Oral4[1]
Acute Toxicity, Dermal4[1]
Skin Irritation2[1]
Skin Sensitization1[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies for hazardous waste management.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves, absorbent paper), and empty containers, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for chemical waste[2].

  • The container must have a secure, tight-fitting lid to prevent spills and evaporation[3].

  • Ensure the container is appropriate for the physical state of the waste (solid or liquid).

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste"[4].

  • Identify the contents as "this compound Waste." If it is a mixture, list all components and their approximate percentages.

  • Indicate the date when waste was first added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[2][4].

  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste[2].

  • Keep the waste container closed at all times except when adding waste[2][3].

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA[2][5]. Once the container is full, it must be removed from the SAA within three days[3].

  • Partially filled containers may remain in the SAA for up to one year[3].

5. Request for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste[2].

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a phone call.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel should handle the transportation and final disposal[5].

6. Empty Container Disposal:

  • A container that has held this compound should be managed as hazardous waste unless it is properly decontaminated.

  • To decontaminate, rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5].

  • After decontamination, deface or remove the hazardous waste label and dispose of the container as regular trash, if permitted by your institution[5].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Dehydrodiisoeugenol_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Request start This compound Waste Generated identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate from other waste streams identify_waste->segregate_waste containerize Use a compatible, labeled hazardous waste container segregate_waste->containerize label_container Label with 'Hazardous Waste' and contents containerize->label_container store_in_saa Store in Satellite Accumulation Area (SAA) label_container->store_in_saa check_full Is container full? store_in_saa->check_full request_pickup Request EHS pickup within 3 days check_full->request_pickup Yes continue_storage Continue storage (max 1 year) check_full->continue_storage No end_process EHS Collects Waste for Disposal request_pickup->end_process continue_storage->store_in_saa

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dehydrodiisoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Dehydrodiisoeugenol (CAS No. 2680-81-1). Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.

This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[1] It may also cause an allergic skin reaction.[1][2] The following procedures are designed to mitigate these risks and provide a clear framework for safe operational and disposal practices.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the type of protection.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in some situations.Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3]
Hand Protection Chemical-resistant gloves.Glove selection should be based on the specific hazards, duration of use, and physical conditions of the workplace.[3] Nitrile or neoprene gloves are generally recommended for handling chemicals of this nature.
Body Protection Laboratory coat or protective clothing.Clothing should be sufficient to prevent skin contact.[3]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.Avoid breathing fumes.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key procedural steps.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure safety measures are in place handle_open Carefully Open Container prep_workspace->handle_open handle_weigh Weigh/Measure Compound handle_open->handle_weigh handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate emergency_skin Skin Contact handle_use->emergency_skin In case of spill emergency_eye Eye Contact handle_use->emergency_eye emergency_inhalation Inhalation handle_use->emergency_inhalation emergency_ingestion Ingestion handle_use->emergency_ingestion cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Figure 1: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

Pre-Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[3]

  • Ensure Proper Ventilation: Work should be conducted in a chemical fume hood or a well-ventilated area to avoid inhalation of fumes.[3]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3]

  • Weighing and Transferring: When weighing or transferring the compound, do so carefully to prevent the generation of dust or aerosols.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3]

Emergency First Aid Procedures:

Exposure Route Immediate Action
Skin Contact Immediately flush the affected skin with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.

Disposal Procedure: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of this compound down the drain or in the regular trash.

References

×

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Feasible Synthetic Routes

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Dehydrodiisoeugenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.